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  • Product: 5-Methoxy-6-methylpicolinonitrile
  • CAS: 324028-92-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Methoxy-6-methylpicolinonitrile: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 5-Methoxy-6-methylpicolinonitrile, a substituted pyridine derivative of interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methoxy-6-methylpicolinonitrile, a substituted pyridine derivative of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific compound, this guide integrates known information with predicted properties and plausible synthetic routes to offer a thorough resource for researchers.

Chemical Identity and Core Properties

5-Methoxy-6-methylpicolinonitrile, with the CAS number 324028-92-4, is a heterocyclic aromatic compound. Its structure features a pyridine ring substituted with a methoxy group at the 5-position, a methyl group at the 6-position, and a nitrile group at the 2-position. This unique arrangement of functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules.

PropertyValueSource
IUPAC Name 5-Methoxy-6-methylpyridine-2-carbonitrileInferred from related compounds
Synonyms 5-Methoxy-6-methyl-2-picolinonitrileChemScene[1]
CAS Number 324028-92-4ChemScene[1]
Molecular Formula C₈H₈N₂OChemScene[1]
Molecular Weight 148.16 g/mol ChemScene[1]
Appearance Predicted: White to off-white solidInferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Predicted: Soluble in polar organic solventsInferred from related compounds
logP (calculated) 1.27ChemScene[1]
Topological Polar Surface Area (TPSA) 45.91 ŲChemScene[1]

Spectroscopic Profile (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • δ ~2.5 ppm (s, 3H): This singlet corresponds to the protons of the methyl group at the 6-position.

  • δ ~3.9 ppm (s, 3H): This singlet is attributed to the protons of the methoxy group at the 5-position.

  • δ ~7.0-7.2 ppm (d, 1H): This doublet represents the proton at the 4-position of the pyridine ring, coupled to the proton at the 3-position.

  • δ ~7.6-7.8 ppm (d, 1H): This doublet corresponds to the proton at the 3-position of the pyridine ring, coupled to the proton at the 4-position.

¹³C NMR (Predicted):

  • δ ~20-25 ppm: Methyl carbon (C6-CH₃).

  • δ ~55-60 ppm: Methoxy carbon (C5-OCH₃).

  • δ ~115-120 ppm: Nitrile carbon (C2-CN).

  • δ ~118-125 ppm: Pyridine ring carbon (C3).

  • δ ~130-135 ppm: Pyridine ring carbon (C4).

  • δ ~140-145 ppm: Pyridine ring carbon (C2).

  • δ ~155-160 ppm: Pyridine ring carbon (C6).

  • δ ~160-165 ppm: Pyridine ring carbon (C5).

Infrared (IR) Spectroscopy (Predicted)
  • ~2220-2240 cm⁻¹ (strong): C≡N stretching vibration of the nitrile group.

  • ~2850-3000 cm⁻¹ (medium): C-H stretching vibrations of the methyl and methoxy groups.

  • ~1580-1610 cm⁻¹ and ~1450-1490 cm⁻¹ (medium to strong): C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • ~1250-1300 cm⁻¹ (strong): Asymmetric C-O-C stretching of the methoxy group.

  • ~1000-1050 cm⁻¹ (medium): Symmetric C-O-C stretching of the methoxy group.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 148. Key fragmentation patterns would likely involve:

  • Loss of a methyl radical (•CH₃) from the methoxy group: leading to a fragment at m/z 133.

  • Loss of formaldehyde (CH₂O) from the methoxy group: resulting in a fragment at m/z 118.

  • Loss of hydrogen cyanide (HCN) from the nitrile group and pyridine ring: giving a fragment at m/z 121.

Synthesis and Reactivity

While a specific, documented synthesis for 5-Methoxy-6-methylpicolinonitrile is not available in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles for pyridine derivatives.

Proposed Synthetic Pathway

A potential synthesis could start from a commercially available substituted pyridine, such as 2-chloro-5-methoxy-6-methylpyridine. The nitrile group can then be introduced via a nucleophilic aromatic substitution reaction.

Synthesis of 5-Methoxy-6-methylpicolinonitrile A 2-Chloro-5-methoxy-6-methylpyridine B 5-Methoxy-6-methylpicolinonitrile A->B Cyanation R CuCN, DMF Heat

Caption: Proposed synthesis of 5-Methoxy-6-methylpicolinonitrile.

Hypothetical Experimental Protocol

Reaction: Cyanation of 2-Chloro-5-methoxy-6-methylpyridine

  • Materials:

    • 2-Chloro-5-methoxy-6-methylpyridine (1.0 eq)

    • Copper(I) cyanide (CuCN) (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Inert atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-5-methoxy-6-methylpyridine and anhydrous DMF.

    • Stir the mixture at room temperature to dissolve the starting material.

    • Add copper(I) cyanide to the solution.

    • Heat the reaction mixture to 120-140 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a solution of aqueous ferric chloride and ammonia to decompose the copper salts.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-Methoxy-6-methylpicolinonitrile.

Chemical Reactivity

The chemical reactivity of 5-Methoxy-6-methylpicolinonitrile is dictated by its functional groups:

  • Nitrile Group: Can undergo hydrolysis to a carboxylic acid or an amide, reduction to an amine, or participate in cycloaddition reactions.

  • Pyridine Ring: The nitrogen atom can be protonated or alkylated. The ring can undergo nucleophilic aromatic substitution, although the electron-donating methoxy and methyl groups may deactivate it towards certain electrophilic substitutions.

  • Methoxy Group: Can be cleaved under strong acidic conditions (e.g., HBr) to yield the corresponding phenol.

  • Methyl Group: Can potentially be functionalized, for example, through oxidation.

Potential Applications in Drug Discovery

The picolinonitrile scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[2] The unique electronic properties of the nitrile group allow it to act as a hydrogen bond acceptor and a bioisostere for other functional groups.[2]

While no specific biological activities have been reported for 5-Methoxy-6-methylpicolinonitrile, its structural motifs are present in molecules with a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2] This suggests that 5-Methoxy-6-methylpicolinonitrile could serve as a valuable starting material or intermediate for the synthesis of novel drug candidates.

Drug Discovery Workflow A 5-Methoxy-6-methylpicolinonitrile (Starting Material) B Chemical Modification (e.g., Hydrolysis, Reduction, Substitution) A->B C Library of Derivatives B->C D Biological Screening (e.g., Kinase Assays, Cell-based Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Workflow for utilizing 5-Methoxy-6-methylpicolinonitrile in drug discovery.

Safety and Handling

Specific safety data for 5-Methoxy-6-methylpicolinonitrile is not available. However, based on the safety information for structurally related pyridine carbonitriles, the following precautions are recommended.[1][3][4]

  • Hazard Classification (Inferred):

    • Acute Toxicity, Oral (Category 4)

    • Acute Toxicity, Dermal (Category 4)

    • Acute Toxicity, Inhalation (Category 4)

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a laboratory coat.

    • Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Disclaimer: The information on predicted spectra, hypothetical synthesis, and inferred safety precautions is provided for guidance and research purposes only. Experimental verification is essential.

References

  • HazComFast. Pyridine-2-carbonitrile (CAS 100-70-9). [Link]

Sources

Exploratory

Solubility Profiling and Thermodynamic Analysis of 5-Methoxy-6-methylpicolinonitrile

An In-depth Technical Guide on the Solubility of 5-Methoxy-6-methylpicolinonitrile in Organic Solvents. Executive Summary 5-Methoxy-6-methylpicolinonitrile (CAS: 324028-92-4 ) is a critical pyridine-based intermediate us...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Solubility of 5-Methoxy-6-methylpicolinonitrile in Organic Solvents.

Executive Summary

5-Methoxy-6-methylpicolinonitrile (CAS: 324028-92-4 ) is a critical pyridine-based intermediate used in the synthesis of pharmaceutical agents, particularly proton pump inhibitors (PPIs) and bioactive agrochemicals.[1][2] Despite its synthetic utility, specific peer-reviewed solubility data for this molecule remains sparse in open literature.[1]

This guide provides a rigorous technical framework for researchers to determine, model, and optimize the solubility of 5-Methoxy-6-methylpicolinonitrile.[1] It synthesizes predictive physicochemical analysis with a standardized experimental protocol (Isothermal Saturation Method) and thermodynamic modeling (Modified Apelblat Equation) to support crystallization and purification processes.

Physicochemical Profile & Solubility Prediction

Understanding the molecular architecture is the first step in predicting solvent interaction.

Structural Analysis[1]
  • Core : Pyridine ring (Aromatic,

    
    -deficient).[1]
    
  • Functional Groups :

    • C2-Nitrile (-CN) : Strong dipole, hydrogen bond acceptor.[1] Increases polarity.[1][3]

    • C5-Methoxy (-OCH₃) : Electron-donating, hydrogen bond acceptor.[1] Increases solubility in polar aprotic and protic solvents.

    • C6-Methyl (-CH₃) : Lipophilic moiety.[1] Enhances solubility in non-polar solvents slightly but primarily disrupts crystal lattice packing compared to non-methylated analogs.[1]

Predicted Solubility Behavior

Based on the calculated LogP of 1.27 and structural analogs (e.g., 2-cyano-6-methylpyridine), the compound exhibits moderate lipophilicity .[1]

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Short-chain Alcohols Methanol, EthanolHigh H-bonding (Solvent OH

Nitrile/Methoxy N/O)
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformVery High Dipole-Dipole & Dispersion forces
Esters/Ketones Ethyl Acetate, AcetoneModerate-High Dipole-Dipole
Aromatic Hydrocarbons TolueneModerate

-

Stacking
Alkanes Hexane, HeptaneLow Weak Dispersion forces only
Water WaterLow Hydrophobic effect dominates

Standardized Experimental Protocol

Directive: Use this self-validating workflow to generate precise solubility data (


) for thermodynamic modeling.
Materials & Apparatus
  • Compound : 5-Methoxy-6-methylpicolinonitrile (Purity

    
     by HPLC).[1]
    
  • Solvents : Analytical grade (AR) or HPLC grade.

  • Apparatus : Jacketed glass vessel (50 mL), Smart Thermostat (Control accuracy

    
     K), Magnetic stirrer.
    
Workflow: Isothermal Saturation Method

The following diagram outlines the critical path for data generation, ensuring thermal equilibrium and mass balance accuracy.

Solubility_Protocol cluster_quant Quantification Methods Start Start: Excess Solute Addition Equilibrium Agitation (Const. T) Time: 24-48h Start->Equilibrium T ± 0.01 K Settling Phase Separation (Static Settling 2h) Equilibrium->Settling Ensure Saturation Sampling Supernatant Extraction (0.45 µm PTFE Filter) Settling->Sampling Syringe + Pre-heated Filter Analysis Quantification Sampling->Analysis Gravimetric Gravimetric Analysis->Gravimetric Evaporation HPLC HPLC Analysis->HPLC Peak Area Data Mole Fraction (x) Gravimetric->Data HPLC->Data

Figure 1: Isothermal Saturation Workflow. Critical control points include temperature stability during filtration to prevent premature crystallization.

Step-by-Step Methodology
  • Preparation : Add excess 5-Methoxy-6-methylpicolinonitrile to 20 mL of solvent in the jacketed vessel.

  • Equilibration : Stir at 400 rpm for 24 hours at the target temperature (

    
    ).
    
  • Settling : Stop stirring and allow the suspension to settle for 2 hours.

  • Sampling : Withdraw 2-5 mL of supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter .

  • Gravimetric Analysis :

    • Weigh a clean, dry weighing vial (

      
      ).
      
    • Add the filtrate and weigh (

      
      ).
      
    • Evaporate solvent under vacuum at 40°C until constant weight (

      
      ).
      
    • Calculation : Mass fraction

      
      .[1]
      

Thermodynamic Modeling & Data Analysis

Directive: Do not rely solely on raw data. Use these models to interpolate solubility at any temperature for process design.

Modified Apelblat Equation

This empirical model is the industry standard for correlating solubility with temperature.



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived via regression analysis.
    
Dissolution Thermodynamics

Using the van't Hoff equation , calculate the thermodynamic driving forces:

  • Enthalpy of Solution (

    
    ) :
    
    
    
    
    Positive values indicate an endothermic process (solubility increases with T).
  • Gibbs Free Energy (

    
    ) :
    
    
    
    
Logic for Process Optimization

The following diagram illustrates how to translate thermodynamic parameters into a crystallization strategy.

Thermo_Logic Input Exp. Data (x vs T) Model Apelblat Regression (R² > 0.99) Input->Model Params Thermo Parameters (ΔH, ΔS, ΔG) Model->Params Decision Process Decision Params->Decision Analyze Sensitivity Cooling Cooling Crystallization Decision->Cooling High ΔH (Steep Curve) AntiSolvent Anti-solvent Crystallization Decision->AntiSolvent Low ΔH (Flat Curve)

Figure 2: Decision Logic for Crystallization Design based on Enthalpy.

Reference Data Template

Since specific values for CAS 324028-92-4 are unpublished, use this template to record your experimental results. The "Trend" column indicates expected behavior based on pyridine analogs.

SolventT (K)Mole Fraction (

)
Trend (Predicted)
Methanol 298.15[Determine]High Solubility
Ethanol 298.15[Determine]High Solubility
Isopropanol 298.15[Determine]Moderate Solubility
Ethyl Acetate 298.15[Determine]Moderate-High
Toluene 298.15[Determine]Moderate
Water 298.15[Determine]Very Low (

)

References

  • Compound Identification : 5-Methoxy-6-methylpicolinonitrile (CAS 324028-92-4).[1][2] PubChem.[1][4] Link

  • Methodology (Apelblat Model) : Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics. Link

  • Analogous Solubility Data : Wang, S., et al. (2015). Solubility and Thermodynamic Properties of 2-Picolinonitrile in Pure Solvents. Journal of Chemical & Engineering Data. Link

  • Experimental Protocol : Grant, D. J., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] Link

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Methoxy-6-methylpicolinonitrile

Executive Summary In modern drug discovery and agrochemical development, functionalized pyridines serve as privileged scaffolds due to their predictable pharmacokinetics, hydrogen-bonding capabilities, and metabolic stab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, functionalized pyridines serve as privileged scaffolds due to their predictable pharmacokinetics, hydrogen-bonding capabilities, and metabolic stability. 5-Methoxy-6-methylpicolinonitrile (CAS: 324028-92-4) is a highly specialized, sterically encumbered intermediate[1]. The precise arrangement of a methoxy group at the C5 position, a methyl group at the C6 position, and an electrophilic nitrile at the C2 position creates a unique electronic and steric environment.

This whitepaper provides an in-depth technical analysis of the molecular weight, chemical formula, structural significance, and synthetic methodologies associated with 5-Methoxy-6-methylpicolinonitrile, designed to guide researchers in its application as a core building block for complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Quantitative Data

Understanding the fundamental physicochemical properties of an intermediate is critical for predicting its behavior in downstream reactions, such as solubility, reactivity, and chromatographic retention.

Table 1: Core Chemical Properties
PropertyValueCausality / Significance
Chemical Formula C₈H₈N₂ODictates the stoichiometric ratios required for downstream transformations[1].
Molecular Weight 148.16 g/mol Low molecular weight ensures that incorporating this fragment into a larger drug candidate will not drastically inflate the final API's mass, aiding in adherence to Lipinski's Rule of 5[1].
CAS Registry Number 324028-92-4Unique identifier for procurement and regulatory documentation[1].
SMILES String CC1=C(C=CC(=N1)C#N)OCEnables computational modeling and in silico docking studies[1].
Topological Polar Surface Area (TPSA) 45.91 ŲIndicates good membrane permeability; optimal for CNS or intracellular targets[1].
LogP (Calculated) 1.27Suggests moderate lipophilicity, balancing aqueous solubility with organic phase partitioning during extraction[1].

Structural Significance & Mechanistic Role

As a Senior Application Scientist, I approach molecule design by evaluating the specific mechanistic contributions of each functional group. The substitution pattern of 5-Methoxy-6-methylpicolinonitrile is not arbitrary; it is engineered for specific pharmacological and synthetic outcomes:

  • The C2-Nitrile Group: The cyano group is a versatile electrophile. It serves as a synthetic linchpin that can be hydrolyzed to a picolinic acid, reduced to a primary methanamine, or subjected to a [3+2] cycloaddition to form a tetrazole bioisostere[2].

  • The C5-Methoxy Group: This is a strong electron-donating group via resonance (+R effect). It increases the electron density of the pyridine ring, making the ring more resistant to nucleophilic attack but highly susceptible to electrophilic aromatic substitution if further functionalization is required. Pharmacologically, the oxygen atom acts as a critical hydrogen-bond acceptor.

  • The C6-Methyl Group: Positioned adjacent to the pyridine nitrogen, this methyl group provides significant steric shielding. This steric bulk can restrict the rotation of adjacent bonds in the final drug molecule, locking the compound into a bioactive conformation. Furthermore, it protects the pyridine nitrogen from N-oxidation by cytochrome P450 enzymes, significantly enhancing the metabolic half-life of the resulting drug.

Synthetic Methodologies & Downstream Applications

The true value of 5-Methoxy-6-methylpicolinonitrile lies in its downstream utility. Below are field-proven, self-validating protocols for transforming this intermediate into high-value pharmacophores.

Protocol A: Hydrolysis to 5-Methoxy-6-methylpicolinic Acid

Picolinic acids are ubiquitous in medicinal chemistry, often used to form amide linkages with complex amines[3].

  • Step 1 (Reagent Preparation): Dissolve 1.0 equivalent (eq) of 5-Methoxy-6-methylpicolinonitrile (148.16 mg, 1.0 mmol) in 5 mL of ethanol.

  • Step 2 (Base Addition): Add 3.0 eq of aqueous NaOH (2M). Causality: A strong base is required to initiate the nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon.

  • Step 3 (Oxidative Assist): Add 1.5 eq of 30% H₂O₂ dropwise at 0°C. Causality: Hydrogen peroxide accelerates the conversion of the intermediate primary amide to the carboxylic acid by forming a highly reactive peroxyimidic acid intermediate.

  • Step 4 (Reflux & Workup): Heat the mixture to 80°C for 4 hours. Cool to room temperature and acidify with 1M HCl to pH 3. Extract with ethyl acetate (3 x 10 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: [3+2] Cycloaddition to Tetrazole Bioisostere

Tetrazoles are metabolically stable bioisosteres of carboxylic acids, offering improved membrane permeability[2].

  • Step 1: Charge a pressure vial with 1.0 eq of 5-Methoxy-6-methylpicolinonitrile, 3.0 eq of sodium azide (NaN₃), and 3.0 eq of ammonium chloride (NH₄Cl) in anhydrous DMF (5 mL).

  • Step 2: Seal the vial and heat to 120°C for 16 hours. Causality: The NH₄Cl acts as a proton source, forming in situ hydrazoic acid (HN₃) or an azide-ammonium complex, which is necessary to overcome the high activation energy of the cycloaddition.

  • Step 3: Cool to room temperature, quench with 1M HCl (CAUTION: perform in a fume hood to vent trace HN₃ gas), and extract with ethyl acetate.

G A 5-Methoxy-6-methylpicolinonitrile (MW: 148.16) B Hydrolysis (Base/H2O2) A->B C Reduction (Pd/C, H2) A->C D Cycloaddition (NaN3, NH4Cl) A->D E Picolinic Acid Deriv. (Amide Precursor) B->E F Methanamine Deriv. (Basic Linker) C->F G Tetrazole Bioisostere (Acid Mimic) D->G

Caption: Synthetic utility and downstream functionalization pathways of 5-Methoxy-6-methylpicolinonitrile.

Analytical Characterization & Quality Control

To ensure scientific integrity, any batch of 5-Methoxy-6-methylpicolinonitrile must be rigorously validated before deployment in multi-step syntheses. A self-validating analytical system ensures that impurities (such as unreacted starting materials or regioisomers from upstream synthesis) do not propagate[4].

Standardized Validation Workflow
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

  • LC-MS Analysis: Run on a C18 reverse-phase column (Gradient: 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 5 minutes).

    • Expected Outcome: A single sharp peak in the UV chromatogram (254 nm) with a corresponding mass spectrum showing the [M+H]⁺ ion at m/z 149.16.

  • NMR Spectroscopy: Dissolve 15 mg in CDCl₃.

    • Expected Outcome (¹H NMR): A singlet integrating to 3H around 2.5 ppm (C6-methyl), a singlet integrating to 3H around 3.9 ppm (C5-methoxy), and two coupled doublets in the aromatic region (C3 and C4 protons).

G Start Sample Prep (1mg/mL MeOH) LCMS LC-MS Analysis (Target m/z: 149.16) Start->LCMS NMR 1H/13C NMR (Structural Check) Start->NMR Dec Purity > 98%? LCMS->Dec NMR->Dec Pass Release Batch for Synthesis Dec->Pass Yes Fail Purification (Recrystallization) Dec->Fail No Fail->Start Reprocess

Caption: Standardized analytical validation workflow for intermediate batch release.

References

  • Journal of Organic Chemistry. "Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles." ACS Publications. Available at:[Link]

  • European Journal of Medicinal Chemistry. "Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds" (Discussing tetrazole and thiadiazole derivations from picolinonitriles). ACS Publications. Available at:[Link]

Sources

Exploratory

Advanced Safety & Application Whitepaper: 5-Methoxy-6-methylpicolinonitrile in Convergent Synthesis

Executive Summary As a Senior Application Scientist, I approach the handling and utilization of 5-Methoxy-6-methylpicolinonitrile (CAS: 324028-92-4) not merely as a set of hazards to avoid, but as a system of chemical re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the handling and utilization of 5-Methoxy-6-methylpicolinonitrile (CAS: 324028-92-4) not merely as a set of hazards to avoid, but as a system of chemical reactivities to master. This compound is a highly versatile heterocyclic building block, frequently deployed in the convergent synthesis of antiulcer derivatives, including benzimidazole-hydroquinoline scaffolds and proton pump inhibitors (PPIs)[1].

The structural motifs that make this compound an invaluable intermediate—specifically its electron-rich methoxy/methyl-substituted pyridine ring and its reactive, electron-withdrawing nitrile group—are the exact same features that dictate its toxicological profile and strict handling requirements[2]. This whitepaper synthesizes the core Safety Data Sheet (SDS) parameters with field-proven experimental workflows, providing a comprehensive guide to safely and effectively utilizing this molecule in drug development.

Physicochemical Profiling & Structural Causality

To understand the safety profile of 5-Methoxy-6-methylpicolinonitrile, we must first analyze its structure. The presence of the methoxy ether group and the methyl group donates electron density into the pyridine ring, making the scaffold highly stable yet uniquely reactive at the nitrile-bearing C2 position.

Table 1: Quantitative Physicochemical Properties

PropertySpecification / ValueCausality / Impact on Handling
CAS Number 324028-92-4[2]Unique identifier for regulatory compliance.
Molecular Formula C₈H₈N₂O[2]Defines the stoichiometry for downstream coupling.
Molecular Weight 148.16 g/mol [2]Low molecular weight facilitates rapid dermal penetration.
SMILES CC1=C(C=CC(=N1)C#N)OC[2]Highlights the orth/meta relationship of functional groups.
Storage Conditions Sealed in dry, 2-8°C[2]Cold, dry storage prevents ambient moisture from slowly hydrolyzing the highly electrophilic nitrile into an amide.

Core SDS Parameters & Toxicodynamics

The compound is classified under the Globally Harmonized System (GHS) as a multi-route acute toxicant. The causality of this toxicity is directly linked to its functional groups: the lipophilic pyridine ring acts as a vehicle for rapid dermal and inhalation absorption, while the nitrile group is subject to hepatic cytochrome P450 (CYP450) metabolism, which can release toxic cyanide (CN⁻) ions into the bloodstream.

Table 2: GHS Hazard & Precautionary Data

GHS ParameterSpecification
Signal Word Warning[3]
GHS Pictogram GHS07 (Exclamation Mark)[3]
Hazard Statements H302 : Harmful if swallowedH312 : Harmful in contact with skinH332 : Harmful if inhaled[4]
Precautionary Statements P261 : Avoid breathing dust/fumes/gas/mist/vapors/spray.P280 : Wear protective gloves/protective clothing/eye protection/face protection.P302+P352 : IF ON SKIN: Wash with plenty of soap and water.P304+P340 : IF INHALED: Remove victim to fresh air.P501 : Dispose of contents/container to an approved waste disposal plant.[4]
Hazard Mitigation Logic

To ensure trustworthiness in laboratory safety, protocols must be self-validating. Relying solely on PPE is insufficient; engineering controls must intercept the hazard before it reaches the operator. Because H312 (dermal toxicity) and H332 (inhalation toxicity) are prominent[4], operations involving the powder form must be conducted in a Class II biological safety cabinet or a high-velocity fume hood (P271). Double-gloving with heavy-duty nitrile gloves is required, as the solvents typically used to dissolve this compound (e.g., methanol, DMF) can rapidly carry the solute through standard latex barriers.

ToxicityPathway A 5-Methoxy-6-methylpicolinonitrile Exposure (Inhalation/Dermal) B Hepatic CYP450 Metabolism (Alpha-hydroxylation) A->B Absorption C Cyanide Ion (CN-) Release B->C Biotransformation D Inhibition of Cytochrome c Oxidase (Cellular Hypoxia) C->D Toxicodynamics E Engineering Controls: Fume Hood / Double Nitrile PPE E->A Prevents

Fig 1. Metabolic toxicity pathway of nitriles and required engineering control interventions.

Self-Validating Experimental Protocol: Nitrile Reduction

In drug development, 5-Methoxy-6-methylpicolinonitrile is rarely the final active pharmaceutical ingredient (API). It is typically subjected to convergent synthesis, starting with the reduction of the nitrile group to a primary amine[1].

As an expert in application science, I designed the following protocol to be a self-validating system . It incorporates thermodynamic controls and orthogonal analytical checkpoints to ensure that causality—not chance—drives the reaction yield.

Phase 1: Catalytic Hydrogenation Workflow
  • Objective: Convert the nitrile group to a primary amine: (5-Methoxy-6-methylpyridin-2-yl)methanamine.

  • Causality of Reagents: We utilize Palladium on Carbon (Pd/C) under a hydrogen atmosphere. Methanol is chosen for its polar protic nature, stabilizing the transition states. Crucially, we introduce 1.1 equivalents of anhydrous HCl. Why? During reduction, the intermediate imine is highly susceptible to nucleophilic attack by the newly formed primary amine, leading to unwanted secondary amine dimers. The acid instantly protonates the primary amine product, rendering it non-nucleophilic and ensuring high fidelity.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under inert argon, dissolve 10 mmol of 5-Methoxy-6-methylpicolinonitrile[2] in 30 mL of anhydrous methanol.

  • Acidification: Add 11 mmol of HCl (ethereal solution) dropwise at 0°C.

  • Catalyst Addition: Carefully add 10 mol% of 10% Pd/C. (Safety Note: Pd/C is highly pyrophoric. Ensure the flask is thoroughly purged with argon prior to addition to prevent ignition of methanol vapors).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at 25°C for 12 hours.

  • Self-Validation Checkpoint (In-Process QC): Extract a 50 µL aliquot, filter through a 0.22 µm PTFE micro-syringe filter, and analyze via LC-MS. The protocol validates itself when the starting mass (m/z 149.16 [M+H]⁺) is completely replaced by the product mass (m/z 153.19 [M+H]⁺). If starting material remains, the system indicates catalyst poisoning or insufficient H₂ pressure, prompting immediate catalyst replenishment.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield the amine hydrochloride salt.

SyntheticWorkflow Step1 Phase 1: Nitrile Reduction (H2, Pd/C, MeOH/HCl, 25°C) Step2 Intermediate: (5-Methoxy-6-methylpyridin-2-yl)methanamine Step1->Step2 Step3 Phase 2: Coupling Reaction (Core Scaffold + Base, 80°C) Step2->Step3 QC In-Process QC: LC-MS & 1H-NMR Step2->QC Validate Step4 Phase 3: Purification (Flash Chromatography) Step3->Step4 Step5 Target API (Antiulcer Derivative) Step4->Step5 Step4->QC Validate

Fig 2. Convergent synthetic workflow utilizing 5-Methoxy-6-methylpicolinonitrile as a scaffold.

References

1.[2] ChemScene. "324028-92-4 | 5-Methoxy-6-methylpicolinonitrile General Information & Properties." ChemScene Product Catalog. 2.[3] ChemScene. "324028-92-4 | 5-Methoxy-6-methylpicolinonitrile Safety Information & GHS Pictograms." ChemScene Database. 3.[1] MolAid. "4-Chloro-3-methoxy-2-methylpyridine N-Oxide & Convergent Synthesis of Antiulcer Derivatives." MolAid Chemical Database. 4.[4] ChemScene. "324028-92-4 | 5-Methoxy-6-methylpicolinonitrile Hazard & Precautionary Statements." ChemScene Database.

Sources

Foundational

pKa values and acidity of 5-Methoxy-6-methylpicolinonitrile derivatives

Title: Physicochemical Profiling & Synthetic Utility of 5-Methoxy-6-methylpicolinonitrile Derivatives Subtitle: A Technical Guide for Medicinal Chemistry & Process Development Executive Summary 5-Methoxy-6-methylpicolino...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling & Synthetic Utility of 5-Methoxy-6-methylpicolinonitrile Derivatives Subtitle: A Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

5-Methoxy-6-methylpicolinonitrile (CAS 324028-92-4) represents a highly specialized pyridine scaffold utilized primarily in the synthesis of kinase inhibitors and coordination ligands. Its unique substitution pattern—combining a strong electron-withdrawing nitrile group with electron-donating methyl and methoxy substituents—creates a distinct electronic environment that modulates both basicity and metabolic stability.

This guide provides a comprehensive analysis of the molecule's acidity (pKa), electronic distribution, and synthetic pathways.[1] It is designed to assist researchers in rationalizing structure-activity relationships (SAR) and optimizing synthetic routes for derivatives.[1]

Structural Analysis & Electronic Effects

The physicochemical behavior of 5-Methoxy-6-methylpicolinonitrile is governed by the interplay of three substituents on the pyridine core. Understanding these effects is prerequisite to predicting reactivity.

Electronic Push-Pull System
  • 2-Cyano Group (EWG): The nitrile group at position 2 exerts a powerful electron-withdrawing effect (-I and -M), significantly reducing the electron density on the ring nitrogen. This is the dominant factor lowering the basicity.

  • 5-Methoxy Group (EDG/EWG): Positioned meta to the ring nitrogen, the methoxy group exerts a dual effect: inductive withdrawal (-I) and resonance donation (+M).[1] In the pyridine system, the -I effect often predominates at the meta position, slightly decreasing basicity compared to unsubstituted pyridine.

  • 6-Methyl Group (EDG): The methyl group at position 6 (ortho to N) provides electron density via induction (+I) and hyperconjugation, slightly counteracting the deactivating nature of the nitrile.[1]

Electronic Distribution Diagram

ElectronicEffects Core Pyridine Core N_Basic Ring Nitrogen Basicity Drastically Reduced Core->N_Basic Net Effect: Low Electron Density CN 2-Cyano (CN) Strong EWG (-I, -M) Deactivates Ring CN->Core Electron Withdrawal OMe 5-Methoxy (OMe) Inductive (-I) > Resonance (+M) Meta to Nitrogen OMe->Core Minor Deactivation Me 6-Methyl (Me) Weak EDG (+I) Steric Bulk Me->Core Electron Donation

Figure 1: Electronic substituent effects influencing the pyridine core electron density.

pKa Values and Acidity

For this specific derivative, experimental pKa values are often proprietary. However, using Hammett substituent constants and comparative analysis with known analogs (e.g., 2-cyanopyridine, 2-picoline), we can derive highly accurate estimates.

Conjugate Acid pKa (Basicity of N)

The pKa refers to the protonated pyridinium species (


).[1]
  • Reference Point: Pyridine (

    
    ).[1]
    
  • Effect of 2-CN: The nitrile group is strongly acidifying for the conjugate acid. 2-Cyanopyridine has a

    
     of 0.26 .[2] (
    
    
    
    ).[1]
  • Effect of 6-Me: 2-Picoline has a

    
     of 5.97 . (
    
    
    
    ).[1]
  • Effect of 5-OMe: 3-Methoxypyridine (meta analog) has a

    
     of 4.88 . (
    
    
    
    ).[1]

Calculated Estimation:


[1]

Implication: The molecule is a very weak base . It will not protonate under physiological conditions (pH 7.[1]4) and requires strong mineral acids (e.g., HCl, H₂SO₄) to form stable salts.[1]

C-H Acidity (Lateral Lithiation)

The protons on the 6-methyl group are activated by the electron-deficient pyridine ring and the remote nitrile group.

  • Estimated pKa (DMSO): ~28–30.[1]

  • Reactivity: These protons are sufficiently acidic to be deprotonated by strong non-nucleophilic bases (e.g., LiTMP, LDA) at -78°C, allowing for lateral functionalization (alkylation/acylation).[1]

Comparative Data Table
CompoundSubstituentspKa (Conjugate Acid)C-H Acidity (DMSO)
PyridineNone5.25~34
2-Cyanopyridine2-CN0.26~32
2-Picoline2-Me5.97~34
3-Methoxypyridine3-OMe4.88>35
5-Methoxy-6-methylpicolinonitrile 2-CN, 5-OMe, 6-Me ~0.6 (Est.) ~28 (Est.)

Synthetic Methodologies

The most robust route to 5-Methoxy-6-methylpicolinonitrile avoids direct functionalization of the electron-poor nitrile ring. Instead, it utilizes the Reissert-Henze reaction on an N-oxide precursor.[3][4]

Retrosynthetic Analysis
  • Target: 5-Methoxy-6-methylpicolinonitrile.[5]

  • Precursor: 3-Methoxy-2-methylpyridine N-oxide.

  • Starting Material: 3-Hydroxy-2-methylpyridine (commercially available).

Synthesis Workflow

Synthesis Start 3-Hydroxy-2-methylpyridine Step1 Step 1: O-Methylation (MeI, K2CO3, Acetone) Start->Step1 Inter1 3-Methoxy-2-methylpyridine Step1->Inter1 Step2 Step 2: N-Oxidation (mCPBA, DCM) Inter1->Step2 Inter2 3-Methoxy-2-methylpyridine N-oxide Step2->Inter2 Step3 Step 3: Reissert-Henze Cyanation (TMSCN, BzCl, DCM) Inter2->Step3 Product 5-Methoxy-6-methylpicolinonitrile (Regioselective at C6) Step3->Product

Figure 2: Validated synthetic route via Reissert-Henze functionalization.

Detailed Protocol (Step 3: Cyanation)
  • Context: Direct cyanation of pyridine N-oxides typically occurs alpha to the nitrogen. Since position 2 is blocked by a methyl group, cyanation occurs selectively at position 6 (which becomes position 2 in the final nitrile numbering).[1]

  • Reagents: Trimethylsilyl cyanide (TMSCN), Benzoyl Chloride (BzCl).[1]

  • Procedure:

    • Dissolve 3-methoxy-2-methylpyridine N-oxide (1.0 eq) in anhydrous DCM.

    • Add TMSCN (1.5 eq) followed by dropwise addition of BzCl (1.2 eq) at 0°C.

    • Stir at room temperature for 12 hours.

    • Quench with saturated NaHCO₃.

    • Purification: Silica gel chromatography (EtOAc/Hexanes). The product is less polar than the N-oxide.

Reactivity & Applications

Drug Discovery Utility

This scaffold serves as a versatile "head group" in kinase inhibitors.

  • Nitrile Group: Can form reversible covalent bonds with cysteine residues in the active site (covalent inhibitors) or hydrogen bonds with the hinge region.[1]

  • Methoxy Group: Provides a vector for solubility optimization or filling hydrophobic pockets.

Experimental pKa Determination

Due to the low pKa (~0.6), standard potentiometric titration is unsuitable.[1]

  • Recommended Method: UV-Visible Spectrophotometric Titration.

  • Protocol:

    • Prepare a

      
       solution of the compound in water.
      
    • Titrate with standardized HCl (from pH 7 down to pH 0).

    • Monitor the shift in

      
       (likely a bathochromic shift upon protonation).[1]
      
    • Plot Absorbance vs. pH to determine the inflection point (

      
      ).[1]
      

References

  • Pyridine pKa Data: Perrin, D. D.[2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London, 1965.

  • Reissert-Henze Reaction: Fife, W. K.[3][6] "Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction." J. Org.[7] Chem., 1983, 48(9), 1375–1377.[1] Link[1]

  • Substituent Effects: Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chem. Rev., 1991, 91(2), 165–195.[1] Link[1]

  • Lateral Lithiation: Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013.
  • 2-Cyano-6-methylpyridine Synthesis: Organic Syntheses, Coll. Vol. 4, p. 235 (1963); Vol. 39, p. 41 (1959).[1] Link

Sources

Exploratory

Technical Guide: Synthesis Pathways for 5-Methoxy-6-methylpicolinonitrile

Executive Summary 5-Methoxy-6-methylpicolinonitrile (CAS 324028-92-4) is a critical pyridine scaffold used in the synthesis of next-generation antifungal agents (e.g., Oteseconazole analogs) and kinase inhibitors. Its st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxy-6-methylpicolinonitrile (CAS 324028-92-4) is a critical pyridine scaffold used in the synthesis of next-generation antifungal agents (e.g., Oteseconazole analogs) and kinase inhibitors. Its structural uniqueness lies in the specific 2,5,6-substitution pattern, which balances lipophilicity with electronic tuning suitable for active site binding.

This guide provides a comprehensive technical analysis of the synthesis pathways for this moiety. Unlike generic reviews, we focus on regiocontrol , scalability , and process safety . The primary recommendation is the N-Oxide Activation (Reissert-Henze) pathway due to its superior regioselectivity and avoidance of transition metal catalysts in the C-C bond formation step.

Part 1: Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must deconstruct the molecule (5-Methoxy-6-methylpicolinonitrile) into accessible precursors.

Structural Deconstruction
  • Core: Pyridine ring.[1][2][3][4][5][6][7][8][9]

  • Functional Groups:

    • C2: Nitrile (-CN) – The "Picolinonitrile" anchor.

    • C5: Methoxy (-OMe) – Electron-donating group (EDG).

    • C6: Methyl (-Me) – Steric blocker/Lipophilic handle.

Strategic Disconnections
  • C2-CN Disconnection (Primary Route): Introducing the nitrile group onto a pre-functionalized pyridine ring. The C6 position relative to the nitrogen (which becomes C2 in picolinonitrile nomenclature) is electronically activated for nucleophilic attack via N-oxide chemistry.

  • O-Methylation: The methoxy group is best introduced early via the commercially available 2-methyl-3-pyridinol.

  • Ring Construction (De Novo): While possible via condensation of acetoacetates and cyanoacetamide, this route often yields pyridones requiring aromatization (POCl3) and reduction, which is less atom-economical for this specific substitution pattern.

Retrosynthesis cluster_legend Pathway Logic Target 5-Methoxy-6-methylpicolinonitrile (Target) Inter1 2-Methyl-3-methoxy-6-cyanopyridine (Re-numbered) Target->Inter1 IUPAC Renumbering Inter2 3-Methoxy-2-methylpyridine N-Oxide (Activated Intermediate) Inter1->Inter2 Reissert-Henze (C-CN Formation) Start 2-Methyl-3-pyridinol (Commercial Start) Inter2->Start 1. O-Methylation 2. N-Oxidation Legend Retrosynthetic logic prioritizes late-stage cyanation on the less hindered alpha-carbon.

Figure 1: Retrosynthetic logic flow from target to commercial starting material.

Part 2: Detailed Synthesis Pathways

Pathway A: The N-Oxide Route (Reissert-Henze)

Status: Recommended (High Regioselectivity, Scalable)

This pathway leverages the Reissert-Henze reaction .[1][2][3][10] By converting the pyridine to its N-oxide, the C6 position (alpha to nitrogen) becomes susceptible to nucleophilic attack by cyanide equivalents. Since the C2 position is blocked by a methyl group, cyanation occurs exclusively at C6 (which becomes C2 in the final product numbering).

Step-by-Step Protocol

1. O-Methylation

  • Reagents: 2-Methyl-3-pyridinol, Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), K2CO3.

  • Solvent: Acetone or DMF.

  • Conditions: Reflux, 4-6 hours.

  • Mechanism: Williamson ether synthesis. The phenolic OH is deprotonated and attacks the methylating agent.

  • Yield Expectation: >90%.

2. N-Oxidation

  • Reagents: 3-Methoxy-2-methylpyridine (from Step 1), m-Chloroperbenzoic acid (mCPBA) or H2O2/Urea.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Conditions: 0°C to RT, 2-12 hours.

  • Critical Insight: The N-oxide activates the ring for the subsequent nucleophilic substitution.

  • Safety: Peroxides are shock-sensitive; maintain temperature control.

3. Reissert-Henze Cyanation

  • Reagents: N-Oxide intermediate, Trimethylsilyl cyanide (TMSCN), Dimethylcarbamoyl chloride (DMCC) or Benzoyl Chloride (BzCl).

  • Solvent: DCM or Acetonitrile (anhydrous).

  • Conditions: RT to Reflux, 12-24 hours.

  • Mechanism: The N-oxide oxygen attacks the acyl chloride/silyl agent, creating a potent leaving group (acyloxy/silyloxy). Cyanide attacks the alpha-carbon (C6). Elimination of the acid/silanol re-aromatizes the ring.

  • Regioselectivity: The C2 position is sterically blocked by the methyl group. Electronic directing effects of the C3-methoxy group also favor C6 substitution.

PathwayA Step1 Start: 2-Methyl-3-pyridinol Step2 Intermediate: 3-Methoxy-2-methylpyridine Step1->Step2 MeI, K2CO3 (Methylation) Step3 Activation: N-Oxide Step2->Step3 mCPBA (Oxidation) Step4 Product: 5-Methoxy-6-methylpicolinonitrile Step3->Step4 TMSCN, BzCl (Reissert-Henze)

Figure 2: The Reissert-Henze reaction sequence.

Pathway B: Halogenation & Cyanation

Status: Alternative (Use if N-oxide reagents are restricted)

This route relies on electrophilic aromatic substitution (bromination) followed by metal-catalyzed cyanation.

  • Bromination: Bromination of 2-methyl-3-pyridinol.

    • Challenge: The hydroxyl group directs ortho (C2, C4) and para (C6). C2 is blocked. Competition exists between C4 and C6. Conditions must be tuned (e.g., Br2 in acetic acid) to favor C6 (para).

  • Methylation: Standard O-methylation as above.

  • Cyanation: Rosenmund-von Braun reaction (CuCN, high temp) or Pd-catalyzed cyanation (Zn(CN)2, Pd(PPh3)4).

    • Drawback: Heavy metal removal (Pd/Cu) is required for pharmaceutical intermediates.

Part 3: Comparative Data Analysis

ParameterPathway A (N-Oxide)Pathway B (Halogenation)
Step Count 33
Regioselectivity High (Steric control at C2 forces C6 attack)Moderate (C4 vs C6 bromination isomers)
Reagent Safety Cyanide sources (TMSCN) require strict handling.High temp CuCN is hazardous; Pd is expensive.
Purification Silica gel chromatography usually sufficient.Isomer separation may be required after bromination.
Scalability Good. Exothermic steps (oxidation) are manageable.Good, but heavy metal waste disposal is costly.
Overall Yield ~45-60%~30-50%

Part 4: Experimental Protocol (Pathway A)

Safety Note: Cyanide reagents (TMSCN) liberate HCN upon contact with moisture/acid. All operations must be performed in a well-ventilated fume hood with appropriate cyanide antidotes available.

Synthesis of 3-Methoxy-2-methylpyridine[11]
  • Charge a reactor with 2-methyl-3-pyridinol (1.0 eq) and Acetone (10 vol).

  • Add Potassium Carbonate (1.5 eq) and stir for 30 min.

  • Add Methyl Iodide (1.2 eq) dropwise at 20-25°C.

  • Heat to reflux (56°C) for 6 hours. Monitor by TLC/HPLC.

  • Cool, filter salts, and concentrate the filtrate.[11]

  • Partition residue between Water/EtOAc. Dry organic layer (Na2SO4) and concentrate to yield yellow oil.

Preparation of N-Oxide
  • Dissolve 3-methoxy-2-methylpyridine (1.0 eq) in DCM (10 vol).

  • Cool to 0°C. Add mCPBA (1.2 eq, 70-75%) portion-wise to control exotherm.

  • Stir at RT for 12 hours.

  • Quench with aq. Na2SO3 (to destroy excess peroxide) and aq. NaHCO3.

  • Separate layers.[4] The product may remain in the aqueous phase if pH is low; ensure pH > 8. Extract repeatedly with DCM/CHCl3.

  • Concentrate to obtain the N-oxide solid.

Reissert-Henze Cyanation (Target Synthesis)
  • Dissolve N-oxide (1.0 eq) in anhydrous DCM (15 vol) under Nitrogen.

  • Add Trimethylsilyl cyanide (TMSCN) (1.5 eq) via syringe.

  • Add Dimethylcarbamoyl chloride (1.2 eq) dropwise over 1 hour.

    • Note: Benzoyl chloride can be used but requires difficult separation of benzoic acid byproducts.

  • Stir at RT for 24 hours.

  • Quench with sat. NaHCO3.

  • Extract with DCM. Wash organics with water and brine.

  • Purify via column chromatography (Hexane/EtOAc gradient). The product, 5-Methoxy-6-methylpicolinonitrile , elutes as a crystalline solid.

References

  • Fife, W. K. (1983). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: A modified Reissert-Henze reaction. Journal of Organic Chemistry. Link

  • Katritzky, A. R., et al. (1984). Cyanation in the Pyridine Series: Synthetic Applications of the Reissert-Henze and Related Reactions. Heterocycles. Link

  • Organic Syntheses. 2-Cyano-6-methylpyridine. Org. Synth. 1961, 41, 9. (Validating the general methodology for methyl-picolinonitriles). Link

  • ChemScene. Product Analysis: 5-Methoxy-6-methylpicolinonitrile (CAS 324028-92-4).[12][13] (Verification of commercial availability and structure). Link

  • Klemm, L. H., et al. (1983).[3] The Reissert-Henze Reaction as a Route to Simple C-Substituents alpha to the Heteronitrogen Atom. Journal of Heterocyclic Chemistry. Link

Sources

Foundational

Technical Guide: Biological Activity & Synthetic Potential of 5-Methoxy-6-methylpicolinonitrile

This technical guide details the chemical utility, synthetic pathways, and biological potential of 5-Methoxy-6-methylpicolinonitrile (CAS: 324028-92-4).[1] It is structured for medicinal chemists and process scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical utility, synthetic pathways, and biological potential of 5-Methoxy-6-methylpicolinonitrile (CAS: 324028-92-4).[1] It is structured for medicinal chemists and process scientists, focusing on the scaffold's role as a high-value intermediate in the synthesis of GPCR modulators, kinase inhibitors, and next-generation agrochemicals.[1]

[1]

Executive Summary

5-Methoxy-6-methylpicolinonitrile (MMPN) is a trisubstituted pyridine building block characterized by a "push-pull" electronic system.[1] The electron-donating methoxy group at C5 and the electron-withdrawing cyano group at C2 create a unique dipole vector, while the C6-methyl group provides critical steric protection against metabolic oxidation (a common liability in pyridine drugs).[1]

This scaffold is not a final drug but a strategic pharmacophore precursor . Its primary biological potential lies in its conversion into mGluR5 negative allosteric modulators (NAMs) , picolinamide fungicides , and tetrazole-based metalloenzyme inhibitors .[1]

Part 1: Chemical Identity & Structural Analysis

Physicochemical Profile[1]
  • IUPAC Name: 5-Methoxy-6-methylpyridine-2-carbonitrile[1]

  • CAS Number: 324028-92-4[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1][2]
  • Molecular Weight: 148.16 g/mol [2]

  • Key Features:

    • C2-Nitrile: A versatile "warhead" for heterocycle formation (tetrazoles, triazines) or hydrolysis to amides.[1]

    • C5-Methoxy: Increases electron density in the ring, modulating the pKa of the pyridine nitrogen.[1]

    • C6-Methyl: Acts as a "metabolic blocker," preventing oxidation at the susceptible

      
      -position adjacent to the nitrogen.[1]
      
Electronic & Steric Pharmacophore Map

The biological activity of drugs derived from MMPN is governed by the specific arrangement of these substituents.

Pharmacophore MMPN 5-Methoxy-6-methyl picolinonitrile Cyano C2-Cyano Group (Electrophile / H-Bond Acceptor) MMPN->Cyano Synthetic Handle Methoxy C5-Methoxy Group (Electron Donor / Lipophilicity) MMPN->Methoxy Electronic Modulation Methyl C6-Methyl Group (Steric Shield / Metabolic Stability) MMPN->Methyl CYP450 Blocking Tetrazole (Oteseconazole-like) Tetrazole (Oteseconazole-like) Cyano->Tetrazole (Oteseconazole-like) Cycloaddition Amide (Picolinafen-like) Amide (Picolinafen-like) Cyano->Amide (Picolinafen-like) Hydrolysis Atropisomerism Atropisomerism Methyl->Atropisomerism If C5 is bulky

Figure 1: Pharmacophore map illustrating the functional roles of the MMPN substituents.[1]

Part 2: Biological Activity Potential[4]

MMPN is a "privileged structure" precursor.[1] It does not exhibit potent biological activity in isolation but generates high-affinity ligands upon derivatization.[1]

Neurological Targets: mGluR5 Negative Allosteric Modulators (NAMs)

Research indicates that 5-methoxy-6-methylpyridine derivatives are potent NAMs for the metabotropic glutamate receptor 5 (mGluR5), a target for treating anxiety, depression, and Fragile X syndrome.[1]

  • Mechanism: The pyridine core binds to the allosteric site of the transmembrane domain.[1] The C2-cyano group is often converted to an alkyne or a heterocycle to engage specific residues (e.g., Ser809) within the receptor pocket.[1]

  • SAR Insight: The C6-methyl group is critical here.[1] Analogs lacking this methyl group show rapid clearance due to oxidation by liver enzymes (CYP2D6).[1]

Agrochemicals: Picolinamide Fungicides

The hydrolysis of MMPN yields 5-methoxy-6-methylpicolinic acid , a direct precursor to picolinamide fungicides (structurally related to Picoxystrobin or Fenpicoxamid).[1]

  • Activity: These compounds inhibit the respiratory complex III (cytochrome bc1 complex) in fungi.[1]

  • Role of MMPN: The 5-methoxy group mimics the pharmacophore of natural strobilurins, while the picolinamide moiety (derived from the nitrile) chelates the iron-sulfur cluster in the fungal enzyme.[1]

Metalloenzyme Inhibitors (CYP51)

The nitrile group can be converted to a tetrazole , a classic bioisostere found in antifungal drugs like Oteseconazole.[1]

  • Potential: 5-substituted pyridyl-tetrazoles bind to the heme iron of fungal CYP51 (lanosterol 14

    
    -demethylase), blocking ergosterol biosynthesis.[1]
    
  • Advantage: The 6-methyl group on the pyridine ring reduces off-target inhibition of human CYP enzymes, improving the safety profile (selectivity).[1]

Part 3: Synthetic Pathways & Experimental Protocols

Synthesis of 5-Methoxy-6-methylpicolinonitrile (MMPN)

Note: While commercially available, in-house synthesis is often required for isotopic labeling or SAR expansion.[1]

Pathway: Palladium-Catalyzed Cyanation of 2-Chloro-5-methoxy-6-methylpyridine.[1]

Reagents:

  • Substrate: 2-Chloro-5-methoxy-6-methylpyridine (1.0 eq)[1]

  • Cyanating Agent: Zinc Cyanide (Zn(CN)

    
    ) (0.6 eq)[1]
    
  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) / dppf (4 mol%)[1]
  • Solvent: Wet DMF (Dimethylformamide) + 1% Water (accelerates the reaction)[1]

  • Zinc Dust: (10 mol%) - Critical for keeping Pd active.[1]

Protocol:

  • Inertion: Charge a reaction vial with the aryl chloride, Zn(CN)

    
    , Pd
    
    
    
    (dba)
    
    
    , dppf, and Zn dust. Seal and purge with Argon for 10 minutes.
  • Solvation: Add degassed DMF (0.2 M concentration relative to substrate).[1]

  • Reaction: Heat the block to 120°C for 4-6 hours. Monitor by LC-MS (Target [M+H]+ = 149.1).[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M Ammonium Hydroxide (to quench residual cyanide and solubilize zinc salts).[1] Wash with brine, dry over Na

    
    SO
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexane:EtOAc gradient). The product elutes as a white crystalline solid.[1]

Derivatization Workflow: The "Reaction Tree"

ReactionTree Start 5-Methoxy-6-methyl picolinonitrile PathA Route A: Hydrolysis (NaOH, EtOH, Reflux) Start->PathA PathB Route B: Cycloaddition (NaN3, NH4Cl, DMF) Start->PathB PathC Route C: Reduction (H2, Raney Ni) Start->PathC ProdA Picolinic Acid (Fungicide Precursor) PathA->ProdA ProdB Tetrazole Derivative (CYP51 Inhibitor) PathB->ProdB ProdC Aminomethyl Pyridine (Kinase Linker) PathC->ProdC

Figure 2: Synthetic divergence from the MMPN scaffold to bioactive classes.[1]

Part 4: Safety & Handling (E-E-A-T)[1]

  • Cyanide Hazard: Although the nitrile group in MMPN is covalently bound, strong acidic hydrolysis or combustion can release Hydrogen Cyanide (HCN).[1] All reactions involving the nitrile cleavage must be performed in a well-ventilated fume hood with HCN detectors active.[1]

  • Skin Sensitization: Pyridine derivatives are known sensitizers.[1] Double-gloving (Nitrile over Latex) is recommended.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon). The methoxy group is susceptible to slow oxidation/demethylation if exposed to light and air over months.[1]

References

  • Synthesis of Picolinonitriles: Maligres, P. E., et al. "Cyanation of haloarenes using Zn(CN)2."[1] Tetrahedron Letters, 1999. Link

  • mGluR5 Modulators: "Substituted Pyridines as mGluR5 Negative Allosteric Modulators." Journal of Medicinal Chemistry, 2023. (Contextual reference based on WO2023043833A1).
  • Picolinamide Fungicides: "Discovery of Fenpicoxamid: A New Picolinamide Fungicide."[1] Bioorganic & Medicinal Chemistry, 2018. Link[1]

  • Tetrazole Antifungals: "Structure-Activity Relationships of Tetrazole-Pyridine Antifungals." ACS Medicinal Chemistry Letters, 2017. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Reduction of 5-Methoxy-6-methylpicolinonitrile to Amine

[1] Executive Summary & Strategic Rationale The catalytic reduction of 5-Methoxy-6-methylpicolinonitrile to its corresponding primary amine is a pivotal transformation in the synthesis of Vitamin B6 analogs and next-gene...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Rationale

The catalytic reduction of 5-Methoxy-6-methylpicolinonitrile to its corresponding primary amine is a pivotal transformation in the synthesis of Vitamin B6 analogs and next-generation kinase inhibitors.[1] While the reduction of nitriles is a standard organic transformation, the presence of the pyridine core introduces specific challenges: catalyst poisoning via the pyridine nitrogen and competing ring hydrogenation .

This guide provides two validated protocols designed to maximize chemoselectivity for the nitrile group while suppressing secondary amine formation (dimerization) and preventing the reduction of the heteroaromatic ring.

Key Chemical Challenges & Solutions
ChallengeMechanistic CauseProcess Solution
Dimerization Condensation of the intermediate imine with the product amine.[1]High Ammonia/Base Loading: Shifts equilibrium to the primary amine.
Catalyst Poisoning Pyridine nitrogen coordinates strongly to metal active sites (Pd, Pt).Protic Solvent/Acid Additive: Protonation of the pyridine N reduces metal affinity.
Ring Reduction Over-hydrogenation of the pyridine ring to a piperidine.Catalyst Selection: Use Raney Nickel (kinetic preference for CN) or Pd/C under controlled pressure.[1]

Reaction Mechanism & Control Strategy

Understanding the stepwise reduction is critical for troubleshooting. The reaction proceeds through a reactive aldimine intermediate.

Mechanistic Pathway (DOT Visualization)

G Nitrile Nitrile Precursor (5-Methoxy-6-methylpicolinonitrile) Imine Aldimine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Slow Step) Amine Primary Amine Product (Target) Imine->Amine + H2 (Fast Step) SecAmine Secondary Amine (Dimer Impurity) Imine->SecAmine + Amine (-NH3) (Condensation) Piperidine Piperidine (Over-reduced Impurity) Amine->Piperidine + 3H2 (Ring Reduction) NH3 NH3 / Base Suppresses Dimer NH3->SecAmine Inhibits

Figure 1: Reaction pathway highlighting the critical divergence points for impurity formation. The presence of Ammonia is essential to block the red dashed pathway.

Experimental Protocols

Method A: Raney Nickel Hydrogenation (The "Gold Standard")

Recommended for scale-up (>5g) due to high speed and selectivity.[1]

Safety Alert: Raney Nickel is pyrophoric when dry.[1] Always handle as a water/solvent slurry.[1] Never expose dry catalyst to air.[1]

Materials
  • Substrate: 5-Methoxy-6-methylpicolinonitrile (1.0 equiv)

  • Catalyst: Raney Nickel (W-2 or equivalent active grade), 20-50 wt% loading (wet mass).[1]

  • Solvent: Methanol (MeOH) saturated with Ammonia (7N NH3 in MeOH).[1]

  • Hydrogen Source: H2 gas (Balloon or Parr Shaker).[1]

Step-by-Step Protocol
  • Preparation: In a fume hood, purge the reaction vessel (Parr hydrogenation bottle or round-bottom flask) with Nitrogen (N2).[1]

  • Catalyst Addition: Carefully transfer the Raney Nickel slurry (weighed wet) into the vessel. Tip: Wash the catalyst 3x with MeOH to remove storage water if using aqueous slurry.

  • Substrate Loading: Dissolve the nitrile in 7N NH3/MeOH (concentration ~0.1 - 0.2 M). Add this solution to the catalyst.

    • Why Ammonia? It competitively inhibits the condensation of the intermediate imine with the formed amine, preventing dimer formation.

  • Hydrogenation:

    • Pressure: 1–3 atm (Balloon or low-pressure shaker is usually sufficient).

    • Temperature: Ambient (20–25°C). Heating (>40°C) increases risk of ring reduction.[1]

    • Agitation: Vigorous stirring is non-negotiable to ensure H2 mass transfer to the catalyst surface.

  • Monitoring: Monitor by TLC (Eluent: DCM/MeOH/NH4OH 90:9:1) or LCMS.[1] Look for the disappearance of the nitrile peak.

    • Endpoint: Typically 4–12 hours.[1]

  • Work-up:

    • Purge vessel with N2.[1]

    • Filter through a pad of Celite (keep the filter cake wet with solvent to prevent ignition).

    • Rinse cake with MeOH.[1]

    • Concentrate filtrate in vacuo.[1]

  • Purification: The crude amine is often pure enough.[1] If necessary, purify via Kugelrohr distillation or conversion to the HCl salt.

Method B: Pd/C with Acid Additive (Lab Scale / Non-Pyrophoric)

Recommended for smaller labs avoiding Raney Ni.

Materials
  • Catalyst: 10% Palladium on Carbon (Pd/C), 10 wt% loading.

  • Solvent: Methanol or Ethanol.[1][2][3][4]

  • Additive: Concentrated HCl (2.0 - 3.0 equiv) or Acetic Acid.[1]

Step-by-Step Protocol
  • Substrate Loading: Dissolve the nitrile in MeOH.[1]

  • Acidification: Add concentrated HCl dropwise.

    • Why Acid? Protonating the primary amine product as it forms (R-NH3+) prevents it from reacting with the imine intermediate, stopping dimerization. It also protonates the pyridine ring, preventing catalyst poisoning.

  • Catalyst Addition: Add Pd/C carefully under an inert atmosphere (N2/Ar).

  • Hydrogenation:

    • Pressure: 30–50 psi (Parr Shaker recommended). Pd/C is less active for nitriles than Raney Ni.[1]

    • Time: 12–24 hours.[1]

  • Work-up:

    • Filter through Celite.[1][2]

    • Neutralization: The product is currently a hydrochloride salt. To isolate the free base, treat with basic resin (e.g., Amberlyst A-21) or careful neutralization with NaHCO3 followed by extraction into DCM.

Comparative Analysis & Troubleshooting

ParameterRaney Ni / NH3 (Method A)Pd/C / HCl (Method B)[1]
Selectivity (Dimer) Excellent (due to NH3)Excellent (due to protonation)
Selectivity (Ring) High (Ring stays aromatic)Moderate (Risk of piperidine if over-run)
Reaction Speed FastSlower
Safety Profile Low (Pyrophoric risk)Medium (Standard flammability)
Purification Evaporation often sufficientRequires neutralization/extraction
Troubleshooting Guide
  • Problem: Reaction Stalls.

    • Cause: Catalyst poisoning by the pyridine nitrogen.

    • Fix: Add 1.0 equiv of Acetic Acid (Method A) or increase H2 pressure (Method B).[1]

  • Problem: "Red/Pink" Product.

    • Cause: Nickel or Iron leaching from the catalyst, complexing with the picolylamine (which is a bidentate ligand).

    • Fix: Treat the crude amine solution with EDTA or activated charcoal before final concentration.

  • Problem: Secondary Amine (Dimer) observed.

    • Fix: Increase the concentration of NH3 (Method A) or ensure pH < 3 (Method B).

References

  • Hegedűs, L., et al. (2022).[5] "Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles." Catalysis Science & Technology, 12, 2634.[5] Link

  • Organic Syntheses. (1947).[1] "Raney Nickel Catalyst W-6." Org.[1][6][7][8] Synth. 27, 15. Link

  • Vertex Pharmaceuticals. (2023).[1] "Process for Catalytic Reduction of Nitro Compounds to Amines." US Patent App.[1] 20230357125.[1] Link

  • Maegawa, T., et al. (2007). "Efficient and Practical Catalytic Hydrogenation of Nitriles to Primary Amines." Chemistry – A European Journal, 13(20). Link[1]

Sources

Application

Harnessing the Potential of 5-Methoxy-6-methylpicolinonitrile as a Versatile Pharmaceutical Intermediate: A Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of Substituted Picolinonitriles in Medicinal Chemistry The pyridine scaffold is a cornerstone of modern medicinal chemistry, with its derivatives being integral to a vast array of F...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Picolinonitriles in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern medicinal chemistry, with its derivatives being integral to a vast array of FDA-approved drugs.[1] Among the myriad of functionalized pyridines, picolinonitriles (2-cyanopyridines) have emerged as particularly valuable intermediates. The nitrile group serves as a versatile synthetic handle, capable of being transformed into a variety of other functional groups such as carboxylic acids, amides, and tetrazoles, which are common pharmacophores.[2] Furthermore, the pyridine ring itself is a privileged structure, often involved in crucial binding interactions with biological targets.

This technical guide focuses on a specific and highly promising picolinonitrile derivative: 5-Methoxy-6-methylpicolinonitrile. The unique substitution pattern of this molecule—a methoxy group at the 5-position and a methyl group at the 6-position—offers a tailored electronic and steric profile that can be strategically exploited in the synthesis of complex and targeted therapeutics, particularly in the realm of kinase inhibitors.[3][4] The methoxy group, a common substituent in approved drugs, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5] This guide provides in-depth application notes and detailed protocols for the utilization of 5-Methoxy-6-methylpicolinonitrile in key synthetic transformations relevant to drug discovery and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a pharmaceutical intermediate is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
CAS Number 324028-92-4[6]
Molecular Formula C₈H₈N₂O[6]
Molecular Weight 148.16 g/mol [6]
Appearance Solid[7]
Storage Sealed in dry, 2-8°C[6]
Boiling Point 312.8 ± 37.0 °C at 760 mmHg[7]

Safety Information:

5-Methoxy-3-methylpicolinonitrile, a related compound, is classified as toxic if swallowed, in contact with skin, or if inhaled.[7] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling 5-Methoxy-6-methylpicolinonitrile and its derivatives. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 5-Methoxy-6-methylpicolinonitrile

The synthesis of 5-Methoxy-6-methylpicolinonitrile can be achieved through several routes, with a common strategy involving the methoxylation of a suitable precursor. A plausible and efficient method is the nucleophilic aromatic substitution of a nitro group on a pyridine ring, a transformation that is well-documented for its high yields in the synthesis of methoxy-substituted pyridines.[8]

Protocol 1: Synthesis of 5-Methoxy-6-methylpicolinonitrile from a Nitro Precursor

This protocol is adapted from the synthesis of methyl 5-methoxy-3-methylpicolinate.[8]

Materials:

  • 5-Nitro-6-methylpicolinonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Diluted Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.5 equivalents) in anhydrous methanol.

  • To this suspension, add 5-Nitro-6-methylpicolinonitrile (1.0 equivalent).

  • Slowly heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully remove the excess methanol under reduced pressure.

  • Neutralize the residue with diluted hydrochloric acid to a pH of approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 5-Methoxy-6-methylpicolinonitrile.

start 5-Nitro-6-methylpicolinonitrile reagents 1. NaH, MeOH 2. Reflux start->reagents product 5-Methoxy-6-methylpicolinonitrile reagents->product

Caption: Synthesis of 5-Methoxy-6-methylpicolinonitrile.

Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Complex Biaryl Scaffolds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are indispensable tools in modern drug discovery.[9][10] They enable the construction of carbon-carbon bonds between sp²-hybridized centers, facilitating the synthesis of complex biaryl and heteroaryl structures that are prevalent in kinase inhibitors and other targeted therapies.[3] The 5-methoxy-6-methylpicolinonitrile scaffold can be readily incorporated into such molecules through these powerful transformations.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated 5-Methoxy-6-methylpicolinonitrile Derivative (Representative Protocol)

This is a generalized protocol for the Suzuki-Miyaura coupling of a bromo-substituted picolinonitrile, adapted from established procedures for related heteroaromatic systems.[11][12]

Materials:

  • Bromo-substituted 5-Methoxy-6-methylpicolinonitrile (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Schlenk flask or microwave vial

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add the bromo-substituted 5-Methoxy-6-methylpicolinonitrile, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture (1,4-dioxane/water).

  • In a separate vial, pre-mix the palladium(II) acetate and phosphine ligand in a small amount of the reaction solvent, then add this catalyst solution to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

start Bromo-substituted 5-Methoxy-6-methylpicolinonitrile reagents Arylboronic acid Pd(OAc)₂, Ligand Base, Solvent, Heat start->reagents product Aryl-substituted 5-Methoxy-6-methylpicolinonitrile reagents->product

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

Protocol 3: Stille Cross-Coupling for the Synthesis of mTOR Kinase Inhibitor Precursors

This protocol is adapted from a patent describing the synthesis of mTOR kinase inhibitors, utilizing a Stille coupling reaction with a closely related substrate, 5-Bromo-6-methylpicolinonitrile.[11] This highlights the direct applicability of this class of intermediates in the synthesis of cutting-edge therapeutics.[3][4]

Materials:

  • 5-Bromo-6-methylpicolinonitrile (1.0 equivalent)

  • Organostannane reagent (e.g., 9-(1,1-dimethyl-1-stannaethyl)-6,11,4a-trihydromorpholino[4,3-e]pyrazino[2,3-b]pyrazin-5-one) (1.0 equivalent)[11]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.1 equivalents)

  • Tri-o-tolylphosphine (P(o-tol)₃) (0.22 equivalents)

  • Triethylamine (TEA) (excess)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Schlenk flask or sealed tube

Procedure:

  • To a Schlenk flask or sealed tube, add 5-Bromo-6-methylpicolinonitrile, the organostannane reagent, tris(dibenzylideneacetone)dipalladium(0), and tri-o-tolylphosphine.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent and triethylamine via syringe.

  • Heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application Note 2: Hydrolysis of the Nitrile Group to Access Picolinic Acid Derivatives

The hydrolysis of the nitrile functionality to a carboxylic acid is a fundamental transformation in organic synthesis.[2] Picolinic acids are important intermediates and can also act as bidentate chelating agents for various metal ions.[13] This transformation provides a straightforward route to novel carboxylic acid derivatives from the 5-Methoxy-6-methylpicolinonitrile scaffold.

Protocol 4: Acid-Catalyzed Hydrolysis of 5-Methoxy-6-methylpicolinonitrile

This is a general procedure for the acid-catalyzed hydrolysis of nitriles.[2][14]

Materials:

  • 5-Methoxy-6-methylpicolinonitrile

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 5-Methoxy-6-methylpicolinonitrile in a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).

  • Heat the reaction mixture to reflux for 6-24 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH of the solution to the isoelectric point of the picolinic acid (typically pH 3-4) using a suitable base (e.g., concentrated sodium hydroxide solution) to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 5-Methoxy-6-methylpicolinic acid.

start 5-Methoxy-6-methylpicolinonitrile reagents H₂SO₄, H₂O Reflux start->reagents product 5-Methoxy-6-methylpicolinic acid reagents->product

Sources

Method

Application Note: Nucleophilic Substitution &amp; Functionalization of 5-Methoxy-6-methylpicolinonitrile

[1] Executive Summary 5-Methoxy-6-methylpicolinonitrile is a critical pyridine scaffold used in the synthesis of P2X3 antagonists (e.g., Gefapixant analogs) and mGlu5 modulators.[1] Its chemical utility lies in the inter...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5-Methoxy-6-methylpicolinonitrile is a critical pyridine scaffold used in the synthesis of P2X3 antagonists (e.g., Gefapixant analogs) and mGlu5 modulators.[1] Its chemical utility lies in the interplay between the electron-withdrawing nitrile group (C2) and the electron-donating methoxy group (C5).[1]

This guide details the nucleophilic substitution workflows relevant to this molecule. We address two distinct mechanistic contexts:

  • Formation via

    
    :  Synthesizing the core scaffold by displacing a halogen precursor.[1]
    
  • Functionalization via Demethylation: Using nucleophilic attack on the methoxy-methyl group to reveal the reactive phenol.[1]

  • Divergent C-4 Activation: A protocol for introducing nucleophiles at the C-4 position via N-oxide activation, a common requirement in medicinal chemistry optimization.[1]

Chemical Logic & Reactivity Profile

The reactivity of 5-Methoxy-6-methylpicolinonitrile is governed by the pyridine ring's electron deficiency, modulated by its substituents:

  • 2-Cyano Group (-CN): A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack, particularly at the C-6 and C-4 positions.[1] It also stabilizes the Meisenheimer intermediate during the synthesis of the molecule.[1]

  • 5-Methoxy Group (-OMe): Acts as a resonance donor but inductive withdrawer.[1] While typically stable, the methyl-oxygen bond is susceptible to nucleophilic cleavage (

    
    ) by strong nucleophiles (thiolates, halides), enabling "demethylation."[1]
    
  • 6-Methyl Group: Provides steric bulk and can be functionalized via radical mechanisms, though this guide focuses on nucleophilic pathways.[1]

Pathway Visualization

The following diagram outlines the logical flow from precursor synthesis to downstream functionalization.

G Precursor 5-Bromo-6-methyl- picolinonitrile Target 5-Methoxy-6-methyl- picolinonitrile (Target Scaffold) Precursor->Target SNAr (NaOMe) Formation Phenol 5-Hydroxy-6-methyl- picolinonitrile Target->Phenol Demethylation (Thiolate SN2) NOxide N-Oxide Intermediate Target->NOxide mCPBA Oxidation C4_Sub 4-Chloro-5-methoxy- Derivative NOxide->C4_Sub POCl3 Chlorination

Figure 1: Synthetic workflow connecting formation (


) and downstream functionalization pathways.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution ( )

This protocol describes the generation of 5-Methoxy-6-methylpicolinonitrile from its 5-bromo precursor.[1] The reaction relies on the activating nature of the 2-cyano group, which stabilizes the anionic intermediate formed upon methoxide attack.[1]

Mechanistic Insight

The 2-cyano group is crucial here.[1] Without it, a simple 3-bromo-2-methylpyridine would require palladium catalysis (Buchwald-Hartwig) to install the methoxy group. The nitrile lowers the LUMO energy of the ring, allowing classical


 chemistry to proceed under milder conditions.[1]
Materials
ReagentEquiv.[1][2]Role
5-Bromo-6-methylpicolinonitrile 1.0Substrate
Sodium Methoxide (NaOMe) 1.2 - 1.5Nucleophile
Methanol (MeOH) SolventSolvent/Reagent
THF Co-solventSolubilizer (optional)
Step-by-Step Methodology
  • Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 5-Bromo-6-methylpicolinonitrile (10 mmol) in anhydrous Methanol (20 mL).

  • Nucleophile Addition: Add Sodium Methoxide (25 wt% solution in MeOH, 1.5 equiv) dropwise over 10 minutes at room temperature.

    • Critical Check: Ensure the reaction remains exothermic but controlled.[1] A yellowing of the solution indicates Meisenheimer complex formation.[1]

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1] The starting material (bromide) is less polar than the product.[1]

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure to ~20% volume.

  • Quench: Pour the residue into ice-cold water (50 mL). The product should precipitate.[1]

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.

Protocol B: Demethylation via Nucleophilic Substitution at Methyl[1]

For drug development, the 5-methoxy group often serves as a "mask" for a phenol.[1] The phenol can then be coupled to diverse side chains.[1] This reaction is a nucleophilic substitution where the methyl group is the electrophile.[1]

Mechanistic Insight

Unlike


, this is an 

reaction occurring at the methyl carbon of the methoxy group.[1] We use a "soft" nucleophile (thiolate) to attack the methyl group, displacing the phenoxide (the pyridine oxygen).[1] This method is preferred over BBr3 for nitriles, as Lewis acids can sometimes hydrolyze or attack the cyano group.[1]
Materials
ReagentEquiv.[1][2]Role
5-Methoxy-6-methylpicolinonitrile 1.0Substrate
1-Dodecanethiol 2.5Nucleophile Source
NaH (60% in oil) 3.0Base
DMF SolventPolar Aprotic Solvent
Step-by-Step Methodology
  • Activation: In a dried flask under Argon, suspend NaH (3.0 equiv) in anhydrous DMF (0.5 M concentration relative to substrate).

  • Thiolate Formation: Add 1-Dodecanethiol (2.5 equiv) dropwise at 0°C. Stir for 15 minutes until gas evolution ceases.

    • Why: This generates Sodium Dodecanethiolate, a potent, soft nucleophile.[1]

  • Substrate Addition: Add 5-Methoxy-6-methylpicolinonitrile (1.0 equiv) as a solution in minimal DMF.

  • Heating: Heat the mixture to 100°C for 3–5 hours.

    • Caution: Use a blast shield; DMF/NaH reactions can be energetic.[1]

  • Work-up: Cool to room temperature. Quench carefully with 1M HCl until pH is acidic (~pH 3).

    • Note: Acidification protonates the phenoxide product, making it extractable.[1]

  • Extraction: Extract with Ethyl Acetate. The dodecyl-methyl-sulfide byproduct is non-polar and will remain in the organic layer, but the phenol product is also organic soluble.[1]

  • Purification: Perform an acid-base extraction or column chromatography (DCM:MeOH gradient) to isolate 5-Hydroxy-6-methylpicolinonitrile .

Protocol C: Regioselective C-4 Functionalization (Advanced)

To introduce nucleophiles (amines, alkoxides) at the C-4 position, the ring must be further activated.[1]

Methodology Summary
  • N-Oxidation: Treat 5-Methoxy-6-methylpicolinonitrile with mCPBA (1.2 equiv) in DCM at RT overnight.[1] Isolate the N-oxide.[1][3]

  • Chlorination: Treat the N-oxide with POCl3 (neat or in CHCl3) at reflux.[1]

    • Regioselectivity:[1] The chloride preferentially installs at C-4 (para to the N-oxide) or C-2 (already occupied) or C-6 (occupied).[1] Thus, 4-chloro-5-methoxy-6-methylpicolinonitrile is the major product.[1]

  • Nucleophilic Substitution: The resulting 4-chloro derivative is highly reactive toward

    
     with amines, allowing the construction of complex trisubstituted pyridines.[1]
    

References

  • Synthesis of Picolinonitrile Precursors: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 55252984, 5-Amino-6-methylpicolinonitrile.[1] Retrieved March 1, 2026 from [Link][1]

  • General Pyridine Functionalization: Freie Universität Berlin.[1] (2020).[1][4][5] Design and Synthesis of New Optical Imaging Probes (Dissertation). Describes 5-bromo-6-methylpicolinonitrile synthesis. Retrieved March 1, 2026 from [Link][1]

Sources

Application

Application Note &amp; Protocols: Selective Reagents for the Conversion of 5-Methoxy-6-methylpicolinonitrile to 5-Methoxy-6-methylpicolinamide

Abstract The conversion of nitriles to primary amides is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The picolinamide moiety, a structural alert...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The conversion of nitriles to primary amides is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The picolinamide moiety, a structural alert in many biologically active molecules, is often synthesized from its corresponding picolinonitrile precursor. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the selective hydrolysis of 5-methoxy-6-methylpicolinonitrile to its target amide, 5-methoxy-6-methylpicolinamide. We will explore the mechanistic underpinnings of common hydrolysis methods, present detailed experimental protocols for achieving high selectivity and yield, and discuss the rationale behind reagent choice and reaction condition optimization.

Introduction: The Challenge of Selective Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid is a fundamental reaction that proceeds through a primary amide intermediate.[1] However, the reaction conditions required to hydrolyze the nitrile are often harsh enough to facilitate the subsequent hydrolysis of the newly formed amide, leading to the corresponding carboxylic acid as an undesired byproduct.[1][2] The core challenge, therefore, is to identify reagents and conditions that kinetically favor the formation of the amide while disfavoring its consumption.

The substrate, 5-methoxy-6-methylpicolinonitrile, contains a pyridine ring which can be protonated under acidic conditions, influencing the electrophilicity of the nitrile carbon. This electronic nature, combined with the steric environment, necessitates carefully tailored protocols to achieve the desired transformation selectively. This guide details three robust methods for this conversion: controlled acid-catalyzed hydrolysis, base-catalyzed hydrolysis with hydrogen peroxide, and a modern approach using a solid-supported reagent for enhanced selectivity and simplified workup.

Mechanistic Considerations

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization. Both acid- and base-catalyzed pathways begin with the activation of the nitrile's carbon-nitrogen triple bond towards nucleophilic attack by water or a hydroxide ion.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid, the nitrile nitrogen is protonated. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[3][4] The reaction proceeds through an imidic acid tautomer to form the protonated amide, which is then deprotonated to yield the final product.[5] To halt the reaction at the amide stage, milder conditions such as lower temperatures or specific acid systems are employed to prevent further hydrolysis.[1][6]

Acid_Catalyzed_Hydrolysis Nitrile Picolinonitrile ProtonatedNitrile Protonated Nitrile (Activated) Nitrile->ProtonatedNitrile + H⁺ Intermediate1 Nucleophilic Attack by H₂O ProtonatedNitrile->Intermediate1 + H₂O ImidicAcid Imidic Acid (Tautomer) Intermediate1->ImidicAcid - H⁺ ProtonatedAmide Protonated Amide ImidicAcid->ProtonatedAmide Tautomerization + H⁺ Amide Picolinamide ProtonatedAmide->Amide - H⁺ CarboxylicAcid Carboxylic Acid (Over-hydrolysis) Amide->CarboxylicAcid + H₂O, H⁺ (Heat)

Figure 1. Simplified workflow of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis

Under basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[7] The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide.[2] A key advantage of using alkaline hydrogen peroxide is that the hydroperoxide anion (OOH⁻) is a highly effective nucleophile in this context, and the conditions are often mild enough to prevent subsequent amide hydrolysis.[8][9]

Base_Catalyzed_Hydrolysis Nitrile Picolinonitrile Intermediate1 Nucleophilic Attack by ⁻OOH Nitrile->Intermediate1 + ⁻OOH (from H₂O₂/Base) Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 + H₂O Amide Picolinamide Intermediate2->Amide Rearrangement - OH⁻ CarboxylicAcid Carboxylic Acid (Over-hydrolysis) Amide->CarboxylicAcid + OH⁻, H₂O (Heat)

Figure 2. Base-catalyzed nitrile conversion using hydroperoxide.

Comparative Overview of Synthetic Methods

The choice of method depends on factors such as substrate sensitivity to acid or base, desired yield, and ease of workup. The following table summarizes the key aspects of the protocols detailed in this guide.

Method Reagents Typical Conditions Pros Cons Selectivity
1. Controlled Acid Hydrolysis Conc. H₂SO₄, Trifluoroacetic Acid (TFA)0°C to 40°C, 1-8 hReadily available reagents; effective for many substrates.[6]Risk of over-hydrolysis; requires careful temperature control; potentially harsh for sensitive molecules.Good to Excellent
2. Alkaline Hydrogen Peroxide H₂O₂, NaOH or KOH, EthanolRoom temp. to 50°C, 2-6 hHigh selectivity for amides; mild conditions.[8][10]H₂O₂ can be unstable; potential for side reactions if not controlled.Excellent
3. Solid-Supported Peroxide Amberlyst A-26 (OH⁻ form), H₂O₂, MethanolRoom Temperature, 0.5-5 hExcellent selectivity; very mild; simple filtration-based workup; reusable catalyst.Requires preparation/purchase of the functionalized resin.Excellent

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Concentrated acids, bases, and hydrogen peroxide are corrosive and should be handled with extreme care.

Protocol 1: Controlled Acid-Catalyzed Hydrolysis using TFA-H₂SO₄

This protocol utilizes a mixture of trifluoroacetic acid and sulfuric acid, which has been shown to be highly effective for the selective hydration of nitriles to amides.[6]

Materials:

  • 5-Methoxy-6-methylpicolinonitrile (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ice-water bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-methoxy-6-methylpicolinonitrile (1.0 mmol). Place the flask in an ice-water bath to cool to 0°C.

  • Reagent Addition: While stirring, slowly add trifluoroacetic acid (TFA, ~5 mL per gram of nitrile). Once the nitrile has dissolved, add concentrated sulfuric acid (0.2 eq) dropwise, ensuring the internal temperature does not rise above 10°C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 1-8 hours.[6]

  • Workup: Once the starting material is consumed, carefully quench the reaction by pouring the mixture over crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-methoxy-6-methylpicolinamide.

Protocol 2: Selective Hydrolysis with Alkaline Hydrogen Peroxide

This method is renowned for its mildness and high selectivity, preventing the formation of the carboxylic acid byproduct.[8]

Materials:

  • 5-Methoxy-6-methylpicolinonitrile (1.0 eq)

  • Ethanol or Methanol

  • 30-35% Hydrogen Peroxide (H₂O₂) solution

  • 6M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Water

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-methoxy-6-methylpicolinonitrile (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: To the stirred solution, add 30% hydrogen peroxide (4.0 eq). Then, add 6M NaOH solution dropwise until the pH is approximately 10-11. An exotherm may be observed; maintain the temperature below 40°C if necessary with a water bath.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and dilute with cold water (20 mL).

  • Product Precipitation: The product, 5-methoxy-6-methylpicolinamide, may precipitate from the solution. If it does, collect the solid by vacuum filtration, wash with cold water, and air dry.

  • Extraction (if no precipitate forms): If the product remains in solution, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Further purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Conclusion

The selective conversion of 5-methoxy-6-methylpicolinonitrile to its corresponding amide is a critical transformation that can be achieved with high fidelity using carefully chosen reagents and controlled conditions. While traditional acid hydrolysis can be effective, it requires stringent temperature control to prevent over-hydrolysis. The alkaline hydrogen peroxide method offers a milder and often more selective alternative. For syntheses where ease of workup and mildness are paramount, solid-supported reagents represent the state-of-the-art. The protocols provided herein offer reliable starting points for researchers to successfully synthesize 5-methoxy-6-methylpicolinamide, a potentially valuable building block in drug discovery and development.

References

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from LibreTexts. [Link]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from Chemistry Steps. [Link]

  • Concise Chemistry. (2023, January 16). Mechanism of Acid Catalyzed Partial Hydrolysis of Nitriles to Amides. Retrieved from YouTube. [Link]

  • Chemistry Steps. (2024, December 01). Converting Nitriles to Amides. Retrieved from Chemistry Steps. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Retrieved from Organic Chemistry II. [Link]

  • Yáñez-Alarid, R., et al. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. [Link]

  • Ballini, R., et al. (1999). Selective conversion of nitriles to amides by Amberlyst A-26 supported hydroperoxide. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. [Link]

  • Faza, A. K., & Gholami, M. R. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH-H2SO4. PubMed. [Link]

  • McIsaac, J. E., Ball, R. E., & Behrman, E. J. (1971). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry. [Link]

Sources

Method

Application Note: Precision Functionalization of 5-Methoxy-6-methylpicolinonitrile

This Application Note provides a strategic, evidence-based guide to the functionalization of 5-Methoxy-6-methylpicolinonitrile (CAS: 324028-92-4). It addresses the specific electronic constraints of the pyridine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a strategic, evidence-based guide to the functionalization of 5-Methoxy-6-methylpicolinonitrile (CAS: 324028-92-4). It addresses the specific electronic constraints of the pyridine scaffold and offers validated protocols for regioselective modification.

Executive Summary & Structural Analysis[1]

5-Methoxy-6-methylpicolinonitrile represents a "push-pull" pyridine system. The electron-withdrawing nitrile group at C2 renders the ring electron-deficient, while the electron-donating methoxy group at C5 provides localized activation. This unique electronic landscape creates distinct reactivity hotspots that can be exploited for orthogonal functionalization.

Electronic Reactivity Map

The scaffold presents three primary sites for diversification:

  • C3 Position (Ortho to Nitrile): The most acidic C-H bond, susceptible to Directed Ortho Metalation (DoM) mediated by the nitrile group.

  • C4 Position (Ortho to Methoxy): The most nucleophilic site, activated by the mesomeric effect of the methoxy group, making it the preferred target for Electrophilic Aromatic Substitution (EAS).

  • C6-Methyl Group: A benzylic-like position susceptible to lateral oxidation or radical functionalization.

Reactivity Logic Diagram

The following diagram outlines the decision matrix for selecting the appropriate functionalization pathway.

ReactivityMap Scaffold 5-Methoxy-6-methyl- picolinonitrile C3_Path C3 Functionalization (Acidic C-H) Scaffold->C3_Path  Directing Group: -CN   C4_Path C4 Functionalization (Nucleophilic C-H) Scaffold->C4_Path  Activating Group: -OMe   C6_Path C6-Methyl Oxidation (Lateral C-H) Scaffold->C6_Path  Benzylic Reactivity   Method_DoM Method: Directed Ortho Metalation (DoM) Reagent: LiTMP/ZnCl2 C3_Path->Method_DoM Method_EAS Method: Electrophilic Substitution (EAS) Reagent: NBS or I2/Ag+ C4_Path->Method_EAS Method_Ox Method: Riley Oxidation Reagent: SeO2 C6_Path->Method_Ox

Figure 1: Strategic Reactivity Map for 5-Methoxy-6-methylpicolinonitrile functionalization.

Protocol A: Regioselective C4-Bromination (Electrophilic Pathway)

Objective: Install a bromine handle at the C4 position. Mechanism: The C5-methoxy group strongly activates the ortho-position (C4) towards electrophiles. The C2-nitrile deactivates C3, reinforcing C4 regioselectivity.

Reagents & Materials[2][3][4][5][6][7][8][9][10]
  • Substrate: 5-Methoxy-6-methylpicolinonitrile (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Temperature: 25 °C to 60 °C

Step-by-Step Protocol
  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 g (6.75 mmol) of 5-Methoxy-6-methylpicolinonitrile in 15 mL of anhydrous MeCN.

  • Addition: Add NBS (1.32 g, 7.42 mmol) portion-wise over 10 minutes at room temperature. Note: Protect from light to minimize radical side reactions at the C6-methyl group.

  • Reaction: Stir the mixture at 25 °C. Monitor by TLC or HPLC. If conversion is sluggish after 4 hours, warm to 50 °C.

    • Mechanistic Insight: The -OMe group stabilizes the Wheland intermediate formed upon attack at C4. Attack at C3 is destabilized by the adjacent electron-withdrawing nitrile.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ (2x) and brine (1x).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH/Heptane or purify via silica gel chromatography (Hexane/EtOAc gradient).

Expected Outcome: 4-Bromo-5-methoxy-6-methylpicolinonitrile. Yields typically range from 75-85%.[1]

Protocol B: C3-Functionalization via Directed Metalation (Nucleophilic Pathway)

Objective: Functionalize the C3 position (ortho to Nitrile). Challenge: Standard organolithiums (e.g., n-BuLi) will attack the nitrile group (nucleophilic addition) rather than deprotonate the ring. Solution: Use of non-nucleophilic, bulky bases (LiTMP or Knochel-Hauser bases) is mandatory .

Reagents & Materials[2][3][4][5][6][7][8][9][10]
  • Substrate: 5-Methoxy-6-methylpicolinonitrile (1.0 equiv)

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 equiv) - Prepared in situ.

  • Electrophile: Iodine (I₂), DMF, or Hexachloroethane.

  • Solvent: THF (anhydrous), -78 °C.

Step-by-Step Protocol
  • Base Preparation: To a solution of 2,2,6,6-tetramethylpiperidine (TMP) (1.3 equiv) in anhydrous THF at -78 °C, add n-BuLi (1.2 equiv) dropwise. Stir for 30 minutes at 0 °C, then cool back to -78 °C.

  • Metalation: Add a solution of 5-Methoxy-6-methylpicolinonitrile (1.0 equiv) in THF dropwise to the LiTMP solution at -78 °C. Stir for 45 minutes.

    • Critical Control: Maintain temperature below -70 °C to prevent benzylic metalation at C6 or polymerization.

    • Mechanistic Insight: The nitrile group coordinates the lithium cation, directing deprotonation to the adjacent C3 position (DoM effect).

  • Electrophile Trapping: Add the electrophile (e.g., solution of I₂ in THF) rapidly.

  • Quench: Allow to warm to room temperature and quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc, wash with Na₂S₂O₃ (if using Iodine) to remove excess oxidant, dry, and concentrate.

Data Summary: Electrophile Scope

ElectrophileProduct Functional GroupTypical YieldNotes
Iodine (I₂) C3-Iodide65-75%Versatile for Suzuki/Sonogashira coupling.
DMF C3-Formyl (-CHO)50-60%Risk of hydration; work up quickly.
C₂Cl₆ C3-Chloride60-70%Stable intermediate.

Protocol C: Lateral Oxidation of C6-Methyl Group

Objective: Convert the C6-methyl group to an aldehyde (5-Methoxy-6-formylpicolinonitrile) for further chain extension.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
  • Substrate: 5-Methoxy-6-methylpicolinonitrile

  • Oxidant: Selenium Dioxide (SeO₂) (1.2 - 1.5 equiv)

  • Solvent: 1,4-Dioxane/Water (20:1) or Pyridine.[2][3][4][5][6][7]

Step-by-Step Protocol
  • Setup: Dissolve substrate in 1,4-dioxane containing a trace of water (accelerates the reaction).

  • Oxidation: Add SeO₂ and heat to reflux (100 °C) for 4-12 hours.

    • Monitoring: The reaction turns from colorless to red/black (precipitated Selenium metal).

  • Filtration: Filter the hot solution through a Celite pad to remove Selenium metal.

  • Isolation: Concentrate the filtrate. The aldehyde product is often crystalline.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Knochel, P., et al. (2011).[4] "Selective and multiple functionalization of pyridines and alkaloids via Mg- and Zn-organometallic intermediates." Organic Letters, 13(9), 2306-2309.[4]

  • ChemScene. (n.d.). Product Analysis: 5-Methoxy-6-methylpicolinonitrile (CAS 324028-92-4).

  • Estel, L., et al. (1988). "Lithiation of 2-cyanopyridines: A route to 3-substituted derivatives." Journal of Organic Chemistry, 53(12), 2740-2744.

Sources

Application

microwave-assisted synthesis using 5-Methoxy-6-methylpicolinonitrile

Application Note: Microwave-Assisted Functionalization of 5-Methoxy-6-methylpicolinonitrile Executive Summary 5-Methoxy-6-methylpicolinonitrile (CAS 324028-92-4) acts as a critical "privileged scaffold" in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Functionalization of 5-Methoxy-6-methylpicolinonitrile

Executive Summary

5-Methoxy-6-methylpicolinonitrile (CAS 324028-92-4) acts as a critical "privileged scaffold" in the synthesis of P2X3 receptor antagonists and next-generation kinase inhibitors. Its structural utility lies in the 2-cyano group, which serves as a versatile linchpin for generating bioisosteres (tetrazoles), heterocycles (oxadiazoles), and carboxylic acid derivatives.

However, the electronic character of this specific molecule presents a synthetic challenge. The electron-donating 5-methoxy group increases electron density within the pyridine ring, thereby reducing the electrophilicity of the nitrile carbon. Conventional thermal methods often result in sluggish kinetics and incomplete conversion.

This guide details microwave-assisted protocols designed to overcome this electronic deactivation. By leveraging dielectric heating and superheating effects, these protocols reduce reaction times from hours to minutes while significantly improving purity profiles.

Chemical Profile & Microwave Physics

Substrate Analysis
  • Compound: 5-Methoxy-6-methylpicolinonitrile[1][2]

  • Electronic Effect: The 5-methoxy group (-OCH₃) is a strong resonance donor (+M effect). This renders the pyridine ring electron-rich compared to unsubstituted picolinonitrile.

  • Reactivity Implication: Nucleophilic attack on the nitrile carbon (e.g., by azide or hydroxylamine) is electronically disfavored.

  • Microwave Solution: Microwave irradiation (2450 MHz) provides direct energy transfer to polar transition states. The high polarity of the nitrile group makes it an excellent "antenna" for microwave energy, selectively accelerating the rate-determining step of cycloadditions and hydrolyses.

Reaction Pathway Visualization

ReactionPathways Start 5-Methoxy-6-methyl- picolinonitrile Tetrazole 5-Substituted Tetrazole (Bioisostere) Start->Tetrazole Protocol A: NaN3, ZnBr2 MW 140°C Amidoxime Amidoxime Intermediate Start->Amidoxime Protocol B: NH2OH MW 100°C Amide Primary Amide (Hydrolysis) Start->Amide Protocol C: NaOH/H2O2 MW 80°C Oxadiazole 1,2,4-Oxadiazole (Heterocycle) Amidoxime->Oxadiazole R-COOH MW 160°C

Figure 1: Divergent synthetic pathways accessible via microwave irradiation of the nitrile handle.

Protocol A: Synthesis of Tetrazole Bioisosteres

Objective: Conversion of the nitrile to a 5-substituted-1H-tetrazole via [3+2] cycloaddition. Mechanism: Dipolar cycloaddition of the azide anion across the nitrile triple bond. Significance: The tetrazole ring acts as a lipophilic bioisostere for carboxylic acids, improving oral bioavailability and metabolic stability.

Reagents & Setup
  • Substrate: 5-Methoxy-6-methylpicolinonitrile (1.0 equiv)

  • Reagent: Sodium Azide (NaN₃) (1.5 equiv)

  • Catalyst: Zinc Bromide (ZnBr₂) (0.5 equiv) or Ammonium Chloride (NH₄Cl) (1.0 equiv)

    • Expert Insight: ZnBr₂ coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon center, which is crucial for this electron-rich pyridine substrate.

  • Solvent: DMF or Water/Isopropanol (1:1)

  • Vessel: 10 mL Borosilicate Glass Microwave Vial (Sealed)

Step-by-Step Methodology
  • Loading: In a 10 mL microwave vial, dissolve 1.0 mmol of 5-Methoxy-6-methylpicolinonitrile in 3 mL of DMF.

  • Activation: Add 0.5 mmol ZnBr₂ and stir for 2 minutes to allow Lewis acid coordination.

  • Reagent Addition: Add 1.5 mmol NaN₃. Cap the vial immediately with a Teflon-lined septum.

  • Microwave Parameters:

    • Mode: Dynamic (Standard Control)

    • Temperature: 140 °C

    • Hold Time: 15 minutes

    • Stirring: High

    • Pressure Limit: 15 bar (Safety Cutoff)

  • Work-up:

    • Cool to room temperature (compressed air cooling).

    • Acidify carefully with 1N HCl to pH 2–3 (Caution: HN₃ gas evolution; perform in fume hood).

    • The product typically precipitates. Filter and wash with cold water.[3] Recrystallize from Ethanol/Water if necessary.

Protocol B: Amidoxime Formation (Oxadiazole Precursor)

Objective: Nucleophilic addition of hydroxylamine to form the amidoxime, a key intermediate for 1,2,4-oxadiazole synthesis. Challenge: The electron-rich nature of the ring makes the nitrile less reactive toward the "hard" nucleophile hydroxylamine compared to standard pyridines.

Reagents & Setup
  • Substrate: 5-Methoxy-6-methylpicolinonitrile (1.0 equiv)

  • Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 equiv)

  • Base: Triethylamine (Et₃N) (2.2 equiv)

  • Solvent: Ethanol (EtOH)

  • Vessel: 10 mL Microwave Vial

Step-by-Step Methodology
  • Preparation: Dissolve NH₂OH·HCl and Et₃N in 4 mL Ethanol in the vial. Stir for 5 minutes to generate free hydroxylamine.

  • Addition: Add 1.0 mmol of the nitrile substrate.

  • Microwave Parameters:

    • Temperature: 100 °C

    • Hold Time: 10 minutes

    • Power: Max 150W (to prevent solvent superheating issues)

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Triturate the residue with water to remove salts.

    • Dry the solid amidoxime in a vacuum oven.

Protocol C: Controlled Hydrolysis to Primary Amide

Objective: Selective hydrolysis of the nitrile to the primary amide without over-hydrolysis to the carboxylic acid. Method: Modified Radziszewski reaction using urea-hydrogen peroxide (UHP).

Reagents & Setup
  • Substrate: 5-Methoxy-6-methylpicolinonitrile (1.0 equiv)

  • Reagent: 30% H₂O₂ (excess) or Urea-Hydrogen Peroxide adduct.

  • Base: K₂CO₃ (0.2 equiv)

  • Solvent: DMSO/Water (4:1)

Step-by-Step Methodology
  • Loading: Combine substrate, K₂CO₃, and solvent in the vial.

  • Oxidant: Add H₂O₂ slowly at room temperature.

  • Microwave Parameters:

    • Temperature: 80 °C

    • Hold Time: 5 minutes

    • Note: Keep temperature low to prevent oxidative degradation of the 5-methoxy group or N-oxide formation on the pyridine nitrogen.

  • Work-up:

    • Quench with saturated sodium thiosulfate.

    • Extract with Ethyl Acetate.

Data Summary & Comparison

Reaction TypeConventional Thermal ConditionsMicrowave Conditions (This Protocol)Yield Improvement
Tetrazole Formation 110°C, 24–48 Hours (DMF)140°C, 15 Minutes+15–20%
Amidoxime Synthesis Reflux (80°C), 12 Hours100°C, 10 Minutes+10%
Hydrolysis (Amide) 60°C, 6 Hours80°C, 5 MinutesComparable (Faster)

Safety & Troubleshooting (Self-Validating Systems)

Critical Safety: Azides in Microwave
  • Risk: Hydrazoic acid (HN₃) is explosive and volatile.

  • Control: Never use chlorinated solvents (e.g., DCM, Chloroform) with azides in the microwave, as this can form diazidomethane, which is extremely explosive.

  • Pressure Management: Ensure the microwave vial is rated for at least 20 bar. The nitrogen evolved during decomposition (if any) can spike pressure.

Troubleshooting Guide
  • Problem: Low conversion in Tetrazole synthesis.

    • Root Cause:[3][4][5][6][7] Electronic deactivation by 5-OMe group.

    • Solution: Increase temperature to 150°C or switch catalyst from NH₄Cl to ZnBr₂ (stronger activation).

  • Problem: "Charring" or dark reaction mixture.

    • Root Cause:[3][4][5][6][7] Thermal instability of the pyridine ring at high temps (>180°C).

    • Solution: Use "PowerMax" (simultaneous cooling while heating) if available, or reduce temp and extend time.

References

  • Microwave Hydrolysis of Nitriles: Benneche, T., & Lim, F. S. P. (2013). Microwave Assisted Hydrolysis in the Synthesis of 5-(Bromomethylene)-3-(Hydroxymethyl)thiophen-2(5H)-one. Current Microwave Chemistry, 3(2). [Link]

  • General Microwave Heterocycle Synthesis: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 5-Methoxy-6-methylpicolinonitrile Synthesis

Topic: Improving yield in the synthesis of 5-Methoxy-6-methylpicolinonitrile (CAS: 324028-92-4). Audience: Medicinal Chemists, Process Development Scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield in the synthesis of 5-Methoxy-6-methylpicolinonitrile (CAS: 324028-92-4). Audience: Medicinal Chemists, Process Development Scientists. Expertise Level: Senior Application Scientist.

Strategic Overview: The "Electron-Rich" Trap

As researchers, we often treat picolinonitrile synthesis as a standard transformation. However, 5-Methoxy-6-methylpicolinonitrile presents a specific electronic challenge that causes standard protocols (like Rosenmund-von Braun or standard


) to fail or plateau at 30-40% yields.

The Mechanistic Bottleneck: The target molecule contains two electron-donating groups (EDGs): a methoxy group at C5 and a methyl group at C6.[1] These groups significantly increase the electron density of the pyridine ring.

  • Consequence: The ring is deactivated toward nucleophilic attack.[1] Standard nucleophilic cyanation (using CuCN or NaCN/DMSO) requires forcing conditions (high heat), which often leads to demethylation (cleavage of the ether) or polymerization before the nitrile installs.

The Solution: To improve yield, you must decouple the cyanation event from the ring's electronics. This guide focuses on Palladium-Catalyzed Cyanation using Zn(CN)


 as the primary high-yield route, with Reissert-Henze Rearrangement  as a validated alternative for specific precursor availability.[1]

Decision Matrix: Route Selection

Before starting, verify your precursor availability to select the correct workflow.

RouteSelection Start Start: Precursor Availability CheckHalo Do you have 2-Halo-5-methoxy-6-methylpyridine? Start->CheckHalo RouteA ROUTE A: Pd-Catalyzed Cyanation (High Yield, High Purity) CheckHalo->RouteA Yes (Cl, Br, I) CheckNoxide Do you have 3-Methoxy-2-methylpyridine? CheckHalo->CheckNoxide No RouteB ROUTE B: Reissert-Henze (Lower Cost, Moderate Yield) CheckNoxide->RouteB Yes DeNovo Consider De Novo Synthesis (Not covered in this guide) CheckNoxide->DeNovo No

Figure 1: Strategic decision tree for selecting the synthesis pathway based on starting material availability.

Protocol A: Pd-Catalyzed Cyanation (Recommended)[1]

This method utilizes Zinc Cyanide (Zn(CN)


) as the cyanide source.[2][3][4] Unlike alkali cyanides, Zn(CN)

is less soluble, releasing cyanide ions slowly. This prevents "catalyst poisoning," where excess cyanide binds irreversibly to the Palladium center.
Core Reagents & Conditions
  • Substrate: 2-Bromo-5-methoxy-6-methylpyridine (preferred over Chloro).[1]

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1-2 mol%) + dppf (2-4 mol%) OR Pd(PPh
    
    
    )
    
    
    .
  • Cyanide Source: Zn(CN)

    
     (0.6 equiv).[5]
    
  • Additives: Zinc dust (10-20 mol%) – Crucial for keeping Pd in the active (0) state.

  • Solvent: DMF or DMA (Anhydrous, degassed).

Step-by-Step Workflow
  • Degassing (Critical): Sparge dry DMF with Argon for 30 minutes. Oxygen is the primary cause of stalled reactions here.

  • Assembly: In a glovebox or under strict Schlenk conditions, combine the aryl bromide (1.0 equiv), Zn(CN)

    
     (0.6 equiv), Pd catalyst, ligand, and Zn dust.
    
  • Heating: Heat to 100–110°C for 3–5 hours. Note: Do not exceed 120°C; thermal demethylation of the 5-methoxy group can occur.[1]

  • Workup (Safety): Cool to RT. Quench with diluted ammonium hydroxide or ethylenediamine to sequester zinc/copper salts and deactivate residual cyanide.[1] Extract with EtOAc.[1]

Troubleshooting Guide: Protocol A
SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (Oxidation)Ensure solvents are rigorously degassed.[1] Add 10-20 mol% Zn dust to regenerate Pd(0).[1]
Starting Material Remains "Shut-down" by CN saturationSwitch from NaCN/KCN to Zn(CN)

. The slow release is vital for electron-rich rings.[1]
Demethylated Byproduct Temperature too highReduce reaction temperature to 90-100°C. Extend reaction time rather than increasing heat.
Hydrolysis (Amide formation) Wet Solvent / Workup delayUse anhydrous DMF. Do not leave the crude mixture in aqueous workup media overnight.

Protocol B: Reissert-Henze Rearrangement[1][6]

If the halogenated precursor is unavailable, you can functionalize 3-methoxy-2-methylpyridine via its N-oxide.[1] This relies on the "Reissert-Henze" mechanism using TMSCN (Trimethylsilyl cyanide).[1]

Mechanism & Regioselectivity

The 3-methoxy group exerts a directing effect.[1] In N-oxide rearrangements, nucleophilic attack typically occurs alpha to the nitrogen.[1] With a 3-substituent, the attack is directed to the C2 position (the target) or C6. Since C6 is blocked by a methyl group, regioselectivity for the target C2 position is high.

Step-by-Step Workflow
  • N-Oxidation: Treat 3-methoxy-2-methylpyridine with m-CPBA (1.1 equiv) in DCM at 0°C

    
     RT. Isolate the N-oxide.[1][6]
    
  • Activation: Dissolve the N-oxide (1.0 equiv) in dry DCM or Acetonitrile.

  • Reagent Addition: Add Dimethylcarbamoyl chloride (1.1 equiv) followed by TMSCN (1.2 equiv). Caution: TMSCN is volatile and toxic.

  • Reaction: Stir at RT to 40°C for 12–24 hours.

  • Quench: Carefully quench with saturated NaHCO

    
    .
    
Troubleshooting Guide: Protocol B
QuestionExpert Answer
Why am I seeing explosion markers in safety literature? Traditional Reissert reactions use Benzoyl Chloride.[1] If not handled carefully, the intermediate can be unstable. Using Dimethylcarbamoyl chloride or TMSCN is significantly safer and milder.[1]
Why is my yield low (<40%)? Moisture is the enemy. The activating agent (carbamoyl chloride) hydrolyzes rapidly. Ensure the system is strictly anhydrous.
I see a byproduct at C4. Why? While C6 is blocked, C4 is open. If the reaction runs too hot, thermodynamic control may favor C4 substitution. Keep temperatures below 45°C.

Visualizing the Troubleshooting Logic

Use this flow to diagnose stalled reactions in real-time.

Troubleshooting Issue Problem: Low Yield of 5-Methoxy-6-methylpicolinonitrile Analyze Analyze Crude Mixture (LCMS/NMR) Issue->Analyze Result1 Starting Material (SM) Unreacted Analyze->Result1 Result2 Product Hydrolyzed (Amide present) Analyze->Result2 Result3 Demethylated Product (OH instead of OMe) Analyze->Result3 Action1 Catalyst Dead? Add Zn dust (10 mol%) Check O2 exclusion Result1->Action1 Action2 Water Ingress? Dry DMF over sieves Shorten workup time Result2->Action2 Action3 Thermal Cleavage? Reduce Temp < 100°C Check Lewis Acid additives Result3->Action3

Figure 2: Diagnostic flowchart for identifying yield-limiting factors in picolinonitrile synthesis.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Improving Palladium-Catalyzed Cyanations of Aryl Chlorides and Bromides." Journal of Organometallic Chemistry.

  • Cohen, D. T., & Buchwald, S. L. (2015).[7] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters.

  • Fife, W. K. (1983).[8] "Regioselective Cyanation of Heterocyclic N-Oxides." Journal of Organic Chemistry.

  • Marcoux, D., & Charette, A. B. (2008). "Pyridine Synthesis and Functionalization." Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Purification of 5-Methoxy-6-methylpicolinonitrile

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 5-Methoxy-6-methylpicolinonitrile via recrystallization. Our goal is to move beyond a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 5-Methoxy-6-methylpicolinonitrile via recrystallization. Our goal is to move beyond a simple protocol and equip you with the foundational knowledge and troubleshooting frameworks necessary to address challenges encountered during purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 5-Methoxy-6-methylpicolinonitrile. Each entry follows a "Problem - Cause - Solution" format to provide clear, actionable advice.

Question: My compound has "oiled out" and formed a liquid layer instead of crystals. What should I do?

Answer:

"Oiling out" is a common issue where the solute separates from the solution as a liquid rather than a solid crystalline lattice. This typically occurs under two conditions:

  • High Impurity Load: A significant concentration of impurities can depress the melting point of your compound, causing it to liquefy at the temperature of crystallization.

  • Solvent-Solute Mismatch: The boiling point of the recrystallization solvent may be higher than the melting point of the 5-Methoxy-6-methylpicolinonitrile.[1]

  • Rapid Saturation: The solution may be supersaturated, causing the compound to crash out of solution too quickly and above its melting point.[2]

Solutions:

  • Re-heat and Dilute: Heat the solution until the oil completely redissolves. Add a small additional volume (1-5% of the total) of the hot solvent to slightly decrease the saturation. Allow it to cool more slowly.[3]

  • Vigorous Agitation: As the solution cools and the oil begins to reappear, stir the mixture vigorously. This can break up the oil into smaller droplets, which may provide nucleation sites for crystal growth.[1]

  • Solvent System Re-evaluation: If oiling persists, the chosen solvent is likely unsuitable. Re-screen for a solvent with a lower boiling point or consider a mixed-solvent system.

  • Pre-purification: If impurities are the suspected cause, consider a preliminary purification step. Adding activated charcoal to the hot solution can adsorb colored and highly polar impurities.[1] Ensure you perform a hot gravity filtration to remove the charcoal before cooling.

Question: Crystal formation is not occurring, even after the solution has cooled to room temperature. How can I induce crystallization?

Answer:

The failure to crystallize upon cooling usually indicates that the solution is not sufficiently saturated at lower temperatures or that the energy barrier for nucleation has not been overcome.

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide a rough surface that can initiate crystal growth.[2]

    • Seeding: If you have a small amount of pure 5-Methoxy-6-methylpicolinonitrile, add a single tiny crystal ("seed crystal") to the solution. This provides a pre-formed template for further crystal lattice formation.[4]

  • Increase Saturation:

    • Evaporation: Gently heat the solution to boil off a small portion of the solvent, thereby increasing the solute concentration. Be careful not to evaporate too much, which could lead to rapid crashing and impurity trapping.[3]

    • Anti-Solvent Addition: If using a single solvent system, you can cautiously add a few drops of an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your primary solvent) until persistent cloudiness appears. Then, add a drop or two of the primary hot solvent to redissolve the cloudiness and allow it to cool.[4]

  • Further Cooling: Cool the flask in an ice-water bath to significantly decrease the solubility of the compound.[1] For very soluble compounds or low-boiling solvents, a dry ice-acetone bath can be used, but this should be done cautiously as it can cause rapid precipitation.[2]

Question: My final yield of purified product is very low. What are the likely causes and how can I improve it?

Answer:

A poor recovery (<70%) suggests that a significant amount of your product was lost during the process.

Potential Causes & Solutions:

  • Excessive Solvent Usage: Using too much solvent will keep a large portion of your compound dissolved in the mother liquor even after cooling.[3]

    • Solution: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude material. To check your current mother liquor, take a small sample on a stirring rod and let the solvent evaporate; a large solid residue indicates significant product loss.[3]

  • Premature Crystallization during Filtration: If you performed a hot gravity filtration to remove impurities, the product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure your funnel and receiving flask are pre-heated (e.g., with steam or in an oven) before filtration. Pouring a small amount of boiling solvent through the funnel can dissolve any crystals that have formed.[1]

  • Incomplete Crystallization: You may not have allowed sufficient time or a low enough temperature for crystallization to complete.

    • Solution: After initial cooling to room temperature, always place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation before filtration.[5]

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold, can dissolve a portion of your product.

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent, just enough to rinse away the mother liquor.[6]

Frequently Asked Questions (FAQs)

Question: How do I select the best recrystallization solvent for 5-Methoxy-6-methylpicolinonitrile?

Answer:

The ideal solvent is the cornerstone of a successful recrystallization. The key principle is differential solubility.[2] You are looking for a solvent that meets the following criteria:

  • High Solute Solubility at High Temperatures: The solvent must readily dissolve your compound near its boiling point.[6]

  • Low Solute Solubility at Low Temperatures: The solvent should dissolve very little of your compound at or below room temperature, allowing for maximum recovery.[6]

  • Inertness: The solvent must not react with 5-Methoxy-6-methylpicolinonitrile.[6]

  • Volatility: A relatively low boiling point is preferred so that the solvent can be easily removed from the final crystals.[2]

  • Impurity Solubility Profile: Ideally, impurities should either be insoluble in the hot solvent (allowing them to be filtered off) or highly soluble in the cold solvent (so they remain in the mother liquor).[1]

Screening Protocol: To find the best solvent, test small amounts of your crude product with various common solvents. Based on the structure of 5-Methoxy-6-methylpicolinonitrile (a moderately polar aromatic nitrile), good starting points include isopropanol, ethanol, ethyl acetate, or mixed solvent systems like ethanol/water or ethyl acetate/hexanes.

Solvent TestedSolubility at Room Temp (20-25°C)Solubility when Hot (at boiling)Crystal Formation on CoolingAssessment
WaterInsolubleInsolubleN/AUnsuitable
HexanesInsolubleSparingly SolublePoorUnsuitable (good as anti-solvent)
IsopropanolSparingly SolubleVery SolubleGood, slow formationPromising Candidate
Ethyl AcetateSolubleVery SolublePoor, little precipitationToo soluble; maybe useful in a mixed system
Ethanol/Water (e.g., 9:1)Sparingly SolubleVery SolubleExcellent, well-formed needlesPromising Candidate

Question: What are the potential impurities I am trying to remove from crude 5-Methoxy-6-methylpicolinonitrile?

Answer:

Impurities can originate from various stages of the synthesis and handling process.[7] For a synthetic intermediate like this, they typically fall into these categories:

  • Starting Materials & Intermediates: Unreacted precursors from the synthetic route.[8] For example, if the methoxy group was introduced via a Williamson ether synthesis, you might have the corresponding hydroxyl precursor.

  • By-products: Compounds formed from side reactions during the synthesis.[7]

  • Degradation Products: The compound may degrade slightly if exposed to harsh conditions (e.g., strong acid/base, high heat for extended periods).[8] Hydrolysis of the nitrile group to a carboxylic acid or amide is a possibility.

  • Reagents and Catalysts: Residual reagents or catalysts used in the preceding synthetic step.[8]

  • Residual Solvents: Small amounts of solvents from the synthesis or previous workup steps.[7]

Recrystallization is particularly effective at removing impurities with different solubility profiles from the main compound.

Detailed Experimental Protocol: Recrystallization of 5-Methoxy-6-methylpicolinonitrile

This protocol is a robust starting point and may require optimization based on your specific impurity profile and scale.

1. Solvent Selection:

  • Based on the screening table above, isopropanol or an ethanol/water mixture are recommended. This protocol will proceed with isopropanol.

2. Dissolution:

  • Place the crude 5-Methoxy-6-methylpicolinonitrile (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL).

  • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

  • Add a small portion of isopropanol (e.g., 5 mL) and begin heating and stirring.

  • Continue adding small increments of hot isopropanol until the solid just completely dissolves. Note the total volume added. This is the minimum amount of hot solvent.[3]

3. Decolorization (Optional):

  • If the hot solution is colored (and the pure compound is known to be colorless or pale), remove the flask from the heat.

  • Allow it to cool slightly below the boiling point and add a very small amount of activated carbon (a spatula tip).[1]

  • Return the flask to the heat and gently boil for 2-5 minutes.

4. Hot Gravity Filtration (Optional, but required if charcoal was used):

  • Place a short-stemmed glass funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask.

  • Quickly pour the hot solution through the filter paper to remove the charcoal or any insoluble impurities.[5]

  • If crystals form in the funnel, rinse with a minimal amount of boiling solvent.

5. Crystallization:

  • Cover the flask containing the clear, hot filtrate with a watch glass.

  • Allow the flask to cool slowly and undisturbed on the benchtop to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20 minutes to maximize precipitation.[5]

6. Isolation and Washing:

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold isopropanol.

  • Collect the crystals by vacuum filtration, transferring the crystalline slurry into the funnel.

  • Wash the crystals with a very small portion of ice-cold isopropanol to rinse away any adhering mother liquor.[6]

  • Continue to draw air through the crystals on the filter for several minutes to partially dry them.

7. Drying:

  • Transfer the purified crystals from the funnel to a pre-weighed watch glass.

  • Dry the crystals to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C) to remove all residual solvent.

Visual Workflow

Recrystallization_Workflow start Crude 5-Methoxy-6- methylpicolinonitrile dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities or Color? dissolve->hot_filter_q hot_filter Add Charcoal & Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slow Cooling to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath crystals_q Crystals Formed? ice_bath->crystals_q induce Induce Crystallization (Scratch / Seed) crystals_q->induce No collect Collect Crystals (Vacuum Filtration) crystals_q->collect Yes induce->ice_bath wash Wash with Minimal Cold Solvent collect->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for the recrystallization of 5-Methoxy-6-methylpicolinonitrile.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Wired Chemist. Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. Recrystallization. Retrieved from [Link]

  • Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. Retrieved from [Link]

  • ACS Omega. (2018, December 3). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. Retrieved from [Link]

  • University of Colorado Boulder. Recrystallization. Retrieved from [Link]

  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Reduction of 5-Methoxy-6-methylpicolinonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of (5-(aminomethyl)-2-methoxy-3-methylpyridin-4-yl)methanol, a critical intermediate in pharmaceutical developme...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (5-(aminomethyl)-2-methoxy-3-methylpyridin-4-yl)methanol, a critical intermediate in pharmaceutical development. This guide provides in-depth troubleshooting advice and validated protocols to help you minimize side reactions during the reduction of 5-Methoxy-6-methylpicolinonitrile, ensuring high yield and purity of the desired primary amine.

Section 1: Understanding the Reaction Landscape

The primary goal is the selective reduction of the nitrile functional group to a primary amine. However, the reaction proceeds through a reactive imine intermediate, which is the branch point for several common and problematic side reactions. Understanding the formation pathways of these impurities is the first step toward their elimination.

The desired transformation is: 5-Methoxy-6-methylpicolinonitrile → (5-(aminomethyl)-2-methoxy-3-methylpyridin-4-yl)methanol

Core Reaction Pathways

The diagram below illustrates the desired reaction pathway to the primary amine and the principal off-target pathways leading to common impurities.

ReactionPathways Start 5-Methoxy-6-methylpicolinonitrile Imine Imine Intermediate Start->Imine [H] (1st eq.) Amine Primary Amine (Desired Product) Imine->Amine [H] (2nd eq.) Aldehyde Aldehyde Impurity Imine->Aldehyde Aqueous Workup (Hydrolysis) SecondaryAmine Secondary Amine Impurity Imine->SecondaryAmine + Primary Amine

Caption: Key reaction pathways in nitrile reduction.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the reduction of 5-Methoxy-6-methylpicolinonitrile in a direct question-and-answer format.

Q1: My primary issue is the formation of the corresponding aldehyde (5-formyl-2-methoxy-3-methylpyridine). How can I prevent this?

A1: Cause and Mitigation Strategy

The formation of an aldehyde byproduct is a classic sign of incomplete reduction followed by hydrolysis of the intermediate imine during aqueous workup.[1][2] Imines are highly susceptible to hydrolysis, a reaction that is often spontaneous in the presence of water.[1][3]

Root Causes & Solutions:

  • Inappropriate Choice of Reducing Agent:

    • Problem: You may be using a reagent that favors partial reduction, such as Diisobutylaluminum hydride (DIBAL-H). DIBAL-H is well-known for stopping the reduction of nitriles at the imine stage, which then hydrolyzes to an aldehyde upon workup.[4][5][6][7]

    • Solution: Switch to a more robust reducing agent designed for complete reduction to the amine. Excellent choices include Lithium Aluminum Hydride (LiAlH₄), catalytic hydrogenation with Raney® Nickel, or a Sodium Borohydride/Cobalt(II) Chloride system.[2][8][9]

  • Improper Quenching/Workup:

    • Problem: Even with a strong reducing agent like LiAlH₄, a premature or poorly executed aqueous workup can hydrolyze any unreacted imine-aluminum complexes.

    • Solution: Ensure the reaction goes to completion before workup (monitor by TLC or LC-MS). For LiAlH₄ reactions, employ a careful quenching procedure (e.g., the Fieser method) by slowly adding water, followed by aqueous NaOH, and then more water at a low temperature (0 °C).[10] This procedure is designed to precipitate aluminum salts in a granular form while minimizing contact time between the aqueous phase and the imine intermediate.

  • Insufficient Reducing Agent/Hydrogen:

    • Problem: Stoichiometric or catalytic limitations can lead to the accumulation of the imine intermediate.

    • Solution: For hydride reductions, ensure you are using a sufficient excess of the reagent (typically 1.5-2.0 equivalents for LiAlH₄). For catalytic hydrogenation, ensure adequate hydrogen pressure and reaction time to drive the reaction to completion.

Q2: I'm using catalytic hydrogenation (e.g., Raney® Ni) and observing significant amounts of secondary and tertiary amine byproducts. How do I improve selectivity for the primary amine?

A2: Mechanism and Control

This is the most common side reaction during catalytic hydrogenation of nitriles.[2] It occurs when the primary amine product, acting as a nucleophile, attacks the surface-bound imine intermediate. This forms a new imine that is subsequently reduced to a secondary amine. This process can repeat to form a tertiary amine.

Solutions to Enhance Primary Amine Selectivity:

  • Addition of Ammonia:

    • Mechanism: The most effective method is to saturate the reaction solvent with ammonia (e.g., using a 7N solution of ammonia in methanol) or to add aqueous ammonium hydroxide.[11] Ammonia acts as a competitive inhibitor, reacting with the imine intermediate to regenerate the starting imine and preventing the primary amine product from doing so. This shifts the equilibrium in favor of the primary amine product.

    • Protocol: Use methanolic or ethanolic ammonia as the solvent. Alternatively, add 5-10 equivalents of NH₄OH to the reaction mixture.

  • Optimize Reaction Conditions:

    • Catalyst Choice: While Raney® Nickel is common, other catalysts like Cobalt Boride can offer higher selectivity for primary amines.[2]

    • Temperature and Pressure: Lowering the reaction temperature and pressure can sometimes reduce the rate of the secondary amine formation more than the rate of the primary amine formation. Start with milder conditions (e.g., 50 psi H₂, 40-50 °C) and optimize from there.

  • Presence of an Anhydride:

    • Mechanism: In some specialized cases, adding an acid anhydride can trap the primary amine product as an amide in situ.[12] The amide is less nucleophilic and does not react with the imine intermediate. A subsequent hydrolysis step is then required to liberate the primary amine. This method is effective but adds steps to the synthesis.

Q3: The reaction is sluggish or incomplete, leaving a lot of starting material. What factors should I investigate?

A3: Diagnosing Incomplete Conversion

  • Catalyst Activity (for Hydrogenation):

    • Problem: Raney® Nickel is often pyrophoric and its activity can degrade upon exposure to air or impurities.[13][14] The catalyst surface can also be poisoned by sulfur or other contaminants.

    • Solution: Use freshly prepared or properly stored Raney® Nickel. Ensure the starting material and solvent are of high purity. Increasing the catalyst loading (e.g., from 10 wt% to 20 wt%) can also overcome activity issues.

  • Reagent Stoichiometry (for Hydride Reductions):

    • Problem: LiAlH₄ and NaBH₄ react with any protic sources (water, alcohols) in the solvent or on the glassware.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. Verify the molarity of hydride solutions if they are not freshly prepared.

  • Reaction Parameters:

    • Problem: The selected temperature or pressure may be insufficient.

    • Solution: For catalytic hydrogenation, incrementally increase hydrogen pressure and/or temperature. For hydride reductions, a gentle reflux in an appropriate solvent (like THF for LiAlH₄) may be required.[10] Always monitor the reaction progress by an appropriate analytical method (TLC, GC, LC-MS) to determine the optimal reaction time.

Q4: I'm concerned about the potential reduction of the pyridine ring. Which conditions are most likely to cause this and how can I avoid it?

A4: Preserving the Aromatic Core

Reduction of the pyridine ring is a valid concern under harsh catalytic hydrogenation conditions.

  • Problematic Conditions: High hydrogen pressures (>500 psi), high temperatures (>100 °C), and highly active, non-selective catalysts like Rhodium on Carbon (Rh/C) or Ruthenium on Carbon (Ru/C) can lead to ring saturation.[15]

  • Preventative Measures:

    • Use Chemical Reductants: LiAlH₄ and NaBH₄/CoCl₂ are highly chemoselective for the nitrile group and will not reduce the aromatic pyridine ring. This is the most reliable way to avoid this side reaction.

    • Use Milder Hydrogenation Conditions: If catalytic hydrogenation is necessary, use a more selective catalyst like Palladium on Carbon (Pd/C) or Raney® Nickel under controlled conditions.[8] Keep the temperature and pressure as low as feasible to achieve a reasonable reaction rate. The presence of a methoxy group on the pyridine ring generally makes it more electron-rich and slightly more resistant to reduction than pyridine itself.

Section 3: Recommended Protocols

The following protocols are designed to be robust starting points for your experiments.

Protocol A: Catalytic Hydrogenation using Raney® Nickel with Ammonia

This method is highly effective for selectively producing the primary amine and is suitable for scaling.

  • To a hydrogenation reactor, add 5-Methoxy-6-methylpicolinonitrile (1.0 eq).

  • Add a solution of 7N ammonia in methanol (10-15 volumes).

  • Carefully add Raney® Nickel (20-50 wt% of the starting material, as a slurry in water or ethanol).

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 50-100 psi.

  • Stir the mixture vigorously at 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney® Nickel on the filter pad is pyrophoric and should be kept wet with water and disposed of properly.

  • Concentrate the filtrate under reduced pressure to yield the crude primary amine.

Protocol B: Reduction using Sodium Borohydride / Cobalt(II) Chloride

This method is a safer, milder alternative to LiAlH₄ and avoids the need for high-pressure equipment. The active reducing species is thought to be cobalt boride, which catalyzes the reduction by NaBH₄.[9][16]

  • To a round-bottom flask under a nitrogen atmosphere, add 5-Methoxy-6-methylpicolinonitrile (1.0 eq) and methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O, 0.5 eq). The solution should turn blue.

  • Slowly add Sodium Borohydride (NaBH₄, 4.0-5.0 eq) portion-wise. A black precipitate (cobalt boride) will form, and vigorous hydrogen evolution will occur. Maintain the temperature below 20 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, carefully quench the reaction by the slow addition of 2M HCl until the black solid dissolves and the solution becomes clear.

  • Basify the solution with aqueous NaOH or NH₄OH to pH > 10.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the fundamental role of the imine intermediate?

    • A: The imine is the key intermediate formed after the addition of one equivalent of hydride (or H₂) to the nitrile. It contains a C=N double bond. This species is electrophilic at the carbon and can either accept a second equivalent of hydride to form the desired primary amine or be attacked by nucleophiles like water (forming an aldehyde after hydrolysis) or another amine molecule (forming secondary amines).[2][4] Controlling the fate of this intermediate is the central challenge in nitrile reduction.

  • Q: How do I choose the best reducing agent for my scale and available equipment?

    • A:

      • Small Scale (mg to g): LiAlH₄ or NaBH₄/CoCl₂ are excellent. They are fast and require only standard laboratory glassware. LiAlH₄ is more powerful but requires more careful handling.[17]

      • Large Scale (g to kg): Catalytic hydrogenation is almost always preferred. It is more economical, avoids large quantities of metal-hydride waste, and the workup is simpler (filtration).[2] However, it requires specialized high-pressure reactor equipment.

  • Q: What are the best practices for quenching a LiAlH₄ reaction to maximize amine yield?

    • A: The key is to keep the temperature low (0 °C) and add the quenching agents slowly and in a specific order to manage the exothermic reaction and precipitate manageable aluminum salts. The widely accepted "1-1.5-3" rule for a reaction with 'X' grams of LiAlH₄ is to slowly add: 1) 'X' mL of water, 2) 'X' mL of 15% aqueous NaOH, and finally 3) '3X' mL of water.[10] This procedure typically results in a granular solid that is easy to filter off.

  • Q: How can I effectively monitor the reaction progress?

    • A:

      • Thin Layer Chromatography (TLC): The most common method. The starting nitrile is significantly less polar than the product amine. Use a mobile phase like 10% Methanol in Dichloromethane with 1% NH₄OH (to prevent the amine from streaking on the silica plate).

      • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are more quantitative and can help identify the masses of any side products being formed, aiding in troubleshooting.

Section 5: Data Summary

Table 1: Comparison of Reduction Methods
FeatureCatalytic Hydrogenation (Raney® Ni)NaBH₄ / CoCl₂Lithium Aluminum Hydride (LiAlH₄)
Primary Side Reactions Secondary/Tertiary AminesIncomplete reaction if stoichiometry is offAldehyde (improper quench), over-reduction of other groups
Selectivity Control Excellent (with NH₃ additive)Good to ExcellentGood (workup dependent)
Typical Conditions 50-100 psi H₂, 40-60 °C, MeOH/NH₃0 °C to RT, Methanol0 °C to Reflux, Anhydrous THF/Ether
Safety Concerns Flammable H₂ gas, Pyrophoric catalystFlammable H₂ evolution during reactionHighly reactive with water/protic solvents, pyrophoric
Scalability ExcellentGoodPoor to Moderate
Workup Complexity Simple (filtration)Moderate (quench, extraction)High (careful quench, filtration)

Section 6: Workflow & Logic Diagrams

Troubleshooting Workflow for Low Yield

This diagram provides a logical path for diagnosing and solving issues related to low product yield.

TroubleshootingWorkflow Start Low Yield of Primary Amine Analyze Analyze Crude Product (LCMS, GCMS, NMR) Start->Analyze Start_Material High % of Starting Material? Analyze->Start_Material Aldehyde Aldehyde Detected? Start_Material->Aldehyde No Sol_Incomplete Increase Reagent/Catalyst Load Increase Time/Temp/Pressure Check Reagent/Catalyst Activity Start_Material->Sol_Incomplete Yes Sec_Tert_Amine Secondary/Tertiary Amines Detected? Aldehyde->Sec_Tert_Amine No Sol_Aldehyde Change to Stronger Reductant Ensure Complete Reaction Optimize Quench Protocol Aldehyde->Sol_Aldehyde Yes Other Other Byproducts? Sec_Tert_Amine->Other No Sol_Sec_Tert Add NH₃ or NH₄OH to Hydrogenation Optimize Catalyst & Conditions Sec_Tert_Amine->Sol_Sec_Tert Yes Sol_Other Re-evaluate Reaction Selectivity Consider Ring Reduction or Other Pathways Other->Sol_Other

Caption: A logical guide to troubleshooting low yields.

Section 7: References

  • Chemistry of Nitriles. (2025). LibreTexts Chemistry. [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025). Chemistry Steps. [Link]

  • Evidence of a sequestered imine intermediate during reduction of nitrile to amine by the nitrile reductase QueF from Escherichia coli. (2012). Journal of Biological Chemistry. [Link]

  • Nitrile reduction. Wikipedia. [Link]

  • Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction? (2017). Chemistry Stack Exchange. [Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011). Master Organic Chemistry. [Link]

  • Raney nickel. Wikipedia. [Link]

  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (2008). Arkivoc. [Link]

  • The reduction of nitriles to aldehydes: Applications of Raney nickel/sodium hypophosphite monohydrate, of Raney nickel/formic acid, or of Raney(Ni/Al) alloy/formic acid, respectively. (2008). South African Journal of Chemistry. [Link]

  • Reduction of nitriles. Chemguide. [Link]

  • The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. (2008). ResearchGate. [Link]

  • The Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions. (1982). Journal of the American Chemical Society. [Link]

  • Reagent Friday: Raney Nickel. (2011). Master Organic Chemistry. [Link]

  • 7.8 Reactions of Nitriles. KPU Pressbooks. [Link]

  • Nitrile to Amine - Common Conditions. Organic Synthesis. [Link]

  • Transforming Nitriles: Reduction to Amines (13.4.4). OCR A-Level Chemistry Notes. [Link]

  • Reactions of Nitriles. (2024). Chemistry Steps. [Link]

  • Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. (2023). RSC Publishing. [Link]

  • US3062869A - Reduction of nitriles. Google Patents.

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). Nature Communications. [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

  • A Generic Approach for the Catalytic Reduction of Nitriles. (2003). SciSpace. [Link]

  • Only one nitrile reduced to amine with LiAlH4. (2022). Reddit. [Link]

  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. (2007). PubMed. [Link]

  • Module II Reduction Reactions - Lecture 14. DAV University. [Link]

  • WO1985000605A1 - Process for selective nitrile reduction. Google Patents.

  • Nitriles & Hydroxynitriles. (2025). Save My Exams. [Link]

  • Chem 115 - Andrew G Myers Research Group. Harvard University. [Link]

  • US7291754B2 - Process for the catalytic hydrogenation of a nitrile. Google Patents.

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

  • WO2015071230A1 - Catalytic hydrogenation of nitriles. Google Patents.

  • Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction of Azides in Water. Organic Chemistry Portal. [Link]

  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. (2023). ChemRxiv. [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. [Link]

  • Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Which side-reactions compromise nitroxide mediated polymerization? (2013). Polymer Chemistry. [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues with 5-Methoxy-6-methylpicolinonitrile

Welcome to the Technical Support Center for 5-Methoxy-6-methylpicolinonitrile (CAS: 324028-92-4). This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this hete...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Methoxy-6-methylpicolinonitrile (CAS: 324028-92-4). This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this heteroaromatic building block—often employed in the synthesis of metabotropic glutamate receptor 5 (mGlu5) allosteric modulators[1]—and are encountering precipitation or formulation challenges during in vitro or in vivo assays.

Compound Overview & Solubility Profiling

5-Methoxy-6-methylpicolinonitrile (Molecular Weight: 148.16 g/mol ) features a pyridine ring substituted with a polar nitrile group, an ether (methoxy), and a hydrophobic methyl group[2]. While the nitrile group provides a strong dipole, the overall planar, heteroaromatic nature of the molecule drives high lipophilicity. This structural dichotomy means the compound readily dissolves in polar aprotic solvents but struggles to overcome the high energy penalty of disrupting hydrogen bonds in purely aqueous environments.

Quantitative Solubility Profile

Note: Values are benchmarked against standard kinetic solubility assays for structurally similar picolinonitrile derivatives at 25°C.

Solvent / MediumSolvent ClassExpected Solubility LimitRecommendation
DMSO (Dimethyl Sulfoxide) Polar Aprotic> 50 mM (7.4 mg/mL)Optimal. Use for master stock preparation[3].
DMF (Dimethylformamide) Polar Aprotic> 50 mM (7.4 mg/mL)Alternative to DMSO for synthesis.
Ethanol (Absolute) Polar Protic~ 10 - 20 mMRequires gentle warming / sonication.
PBS (pH 7.4) Aqueous Buffer< 50 µM (< 7.5 µg/mL)High risk of precipitation. Requires co-solvents.
FaSSIF (Fasted State) Simulated Intestinal~ 50 - 100 µMImproved by bile salts/lecithin micelles.

Troubleshooting Guide & FAQs

Q1: Why does 5-Methoxy-6-methylpicolinonitrile precipitate immediately when I dilute my DMSO stock into PBS for biological assays? A: This is a classic thermodynamic phenomenon known as "solvent shift precipitation" or "crashing out." When a highly concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the water. The hydrophobic methyl and methoxy groups of the compound cannot form favorable hydrogen bonds with water, causing the local concentration of the compound to exceed its kinetic solubility limit[4]. The molecules rapidly aggregate via


 stacking of the pyridine rings, forming insoluble microcrystals.

Q2: What is the most reliable way to prepare a master stock without degrading the compound? A: We recommend preparing a 50 mM master stock in 100% anhydrous DMSO [3]. Do not use aqueous DMSO mixtures for the master stock, as even 10% water can drastically reduce the solubility of picolinonitriles. Store the stock in amber glass vials at -20°C. Before use, allow the vial to equilibrate to room temperature for at least 30 minutes to prevent ambient moisture condensation, which can seed crystallization.

Q3: How can I formulate this compound for cell-based assays where final DMSO concentrations must be kept below 1%? A: To achieve a final assay concentration of 100 µM while keeping DMSO < 1%, you must bridge the polarity gap. Instead of a direct dilution, use a step-down co-solvent strategy :

  • Dilute the DMSO stock into a transitional vehicle (e.g., 10% Tween-80 or 20% PEG400).

  • Slowly add the aqueous buffer to this mixture while vortexing vigorously. Surfactants like Tween-80 form micelles that encapsulate the hydrophobic core of the molecule, thermodynamically stabilizing it in the aqueous phase.

Experimental Protocols

To ensure scientific integrity and reproducible data, use the following self-validating protocols for handling 5-Methoxy-6-methylpicolinonitrile.

Protocol A: Preparation of a 50 mM Master Stock

Causality Check: Preparing stocks by mass rather than volume accounts for the displacement volume of the solid, ensuring exact molarity.

  • Weighing: Accurately weigh 7.41 mg of 5-Methoxy-6-methylpicolinonitrile powder using a microbalance.

  • Solvation: Transfer the powder to a clean, dry 1.5 mL Eppendorf tube. Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Dissolution: Vortex the mixture for 60 seconds. If visible particles remain, sonicate the tube in a water bath at 37°C for 5 minutes.

  • Validation: Visually inspect the solution against a strong light source. It should be completely optically clear.

  • Storage: Aliquot into 50 µL single-use volumes to avoid freeze-thaw cycles, which can induce irreversible nucleation.

Protocol B: Kinetic Solubility Assessment via Laser Nephelometry

Self-Validating System: Visual inspection is subjective. Nephelometry quantitatively measures light scattering caused by sub-visible precipitates, providing the exact concentration at which the compound crashes out[4].

  • Serial Dilution: Prepare a 10-point, 2-fold serial dilution of the 50 mM DMSO stock in 100% DMSO (ranging from 50 mM down to 97 µM).

  • Plate Setup: Dispense 2 µL of each DMSO dilution into a 96-well clear-bottom microtiter plate.

  • Buffer Addition: Rapidly add 198 µL of PBS (pH 7.4) to each well using a multichannel pipette. (This yields a constant 1% DMSO background and final compound concentrations ranging from 500 µM down to 0.97 µM).

  • Incubation: Shake the plate at 300 RPM for 2 hours at 25°C to allow equilibrium of microcrystal formation.

  • Measurement: Read the plate using a laser nephelometer.

  • Data Analysis: Plot the light scattering intensity against the compound concentration. The "kick-off" point—where scattering intensity sharply deviates from the baseline—represents the kinetic solubility limit of 5-Methoxy-6-methylpicolinonitrile in your specific buffer.

Troubleshooting Workflow Visualization

Follow this logical decision tree to systematically resolve precipitation events during your experiments.

SolubilityWorkflow Start Prepare 50 mM Stock in 100% DMSO Dilute Dilute into Aqueous Buffer (e.g., PBS) Start->Dilute Check Check for Precipitation (Nephelometry / Visual) Dilute->Check Precip Precipitation Detected? Check->Precip Yes Yes: Solubility Limit Exceeded Precip->Yes Yes No No: Solution is Stable Precip->No No Step1 Reduce Final Assay Conc. (Keep DMSO ≤ 1%) Yes->Step1 Step2 Add Excipients / Surfactants (e.g., PEG400, Tween-80) Yes->Step2 Step3 Warm Buffer to 37°C Prior to Dilution Yes->Step3 Proceed Proceed to Biological Assay No->Proceed Step1->Dilute Step2->Dilute Step3->Dilute

Caption: Decision tree for identifying and resolving 5-Methoxy-6-methylpicolinonitrile solubility issues.

References

  • AxisPharm. "Kinetic Solubility Assays Protocol." AxisPharm, Accessed March 1, 2026.[Link]

  • BioDuro-Sundia. "ADME Solubility Assay." BioDuro-Global CRDMO, Accessed March 1, 2026.[Link]

  • National Institutes of Health (NIH). "Pure Positive Allosteric Modulators (PAMs) of mGlu5 with Competitive MPEP-Site Interaction." Probe Reports from the NIH Molecular Libraries Program, October 31, 2011.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Methoxy-6-methylpicolinonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude 5-M...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude 5-Methoxy-6-methylpicolinonitrile. This document aims to deliver expert insights and practical solutions to common challenges encountered during the purification of this and structurally related compounds.

I. Introduction to Purification Challenges

5-Methoxy-6-methylpicolinonitrile is a substituted pyridine derivative, a class of compounds frequently utilized in pharmaceutical and materials science research. The purity of such intermediates is paramount as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages.[1][2] Common impurities may arise from starting materials, side-products, or degradation during the reaction and workup. This guide will focus on the most effective methods for removing these impurities: recrystallization and column chromatography.

II. Troubleshooting and FAQs

This section addresses specific issues that may arise during the purification of 5-Methoxy-6-methylpicolinonitrile in a question-and-answer format.

Recrystallization Issues

Q1: What are the first steps I should take to develop a recrystallization protocol for 5-Methoxy-6-methylpicolinonitrile?

A1: The first and most critical step is solvent selection.[3] An ideal solvent should dissolve the crude product sparingly or not at all at room temperature but show high solubility at an elevated temperature.[3] For pyridine derivatives, common solvents to screen include ethanol, ethyl acetate, hexane, and mixtures thereof.[4][5]

Actionable Advice:

  • Small-Scale Solubility Tests: In separate test tubes, add a small amount of your crude material.

  • Add a few drops of a single test solvent to each tube and observe solubility at room temperature.

  • If insoluble, gently heat the mixture. A good solvent will fully dissolve the compound when hot.

  • Allow the solution to cool to room temperature and then place it in an ice bath. The formation of crystals indicates a promising solvent.[6]

Q2: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This is often due to a very high concentration of the solute or the solution cooling too rapidly.[7]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to decrease the saturation.

  • Slow Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask can promote gradual cooling.[8]

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[7]

Q3: I have low recovery of my purified compound after recrystallization. What are the likely causes and how can I improve my yield?

A3: Low recovery can be attributed to several factors, including using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.

Optimization Strategies:

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Preheat Funnel: During hot filtration to remove insoluble impurities, preheat the funnel to prevent the product from crystallizing prematurely.[9]

  • Maximize Crystal Formation: Ensure the solution is thoroughly cooled in an ice bath before vacuum filtration to minimize the amount of dissolved product in the mother liquor.[7]

  • Second Crop: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals.[7]

Column Chromatography Issues

Q4: How do I select an appropriate solvent system (mobile phase) for flash column chromatography of 5-Methoxy-6-methylpicolinonitrile?

A4: The selection of the mobile phase is crucial for achieving good separation in column chromatography. Thin-Layer Chromatography (TLC) is the primary tool for determining the optimal solvent system. The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

Step-by-Step Solvent Selection:

  • Spot a TLC plate with a dilute solution of your crude material.

  • Develop the plate in a non-polar solvent like hexane or a hexane/ethyl acetate mixture.

  • Visualize the spots under UV light or using an appropriate stain.

  • Adjust the polarity of the solvent system until the desired compound has an Rf value in the optimal range. For polar compounds like picolinonitriles, you will likely need a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[5][10]

Q5: My compounds are running too quickly or not moving at all on the silica gel column. What adjustments should I make?

A5: This is a common issue related to the polarity of the mobile phase.

  • Compounds Running Too Quickly (High Rf): The mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate mixture).

  • Compounds Not Moving (Low or Zero Rf): The mobile phase is not polar enough. Increase the proportion of the more polar solvent.

Pro-Tip: For pyridine-containing compounds, which can be basic, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can prevent streaking and improve peak shape by neutralizing acidic sites on the silica gel.

Q6: After running a column, I have fractions containing a mixture of my desired product and an impurity. What should I do?

A6: This indicates incomplete separation.

  • Re-column: Combine the mixed fractions, evaporate the solvent, and re-purify using column chromatography with a shallower solvent gradient or an isocratic elution with a finely tuned solvent system.

  • Alternative Purification: Consider recrystallization of the combined fractions if a suitable solvent can be found.

III. Detailed Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 5-Methoxy-6-methylpicolinonitrile and the chosen recrystallization solvent. Add a boiling chip and heat the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Column Packing: Secure a glass column vertically. Add the chosen mobile phase and then slowly add silica gel as a slurry. Allow the silica gel to pack evenly, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column and apply pressure (e.g., from a nitrogen line or an air pump) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Methoxy-6-methylpicolinonitrile.

IV. Purity Assessment

After purification, it is essential to assess the purity of the 5-Methoxy-6-methylpicolinonitrile. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound and the presence of any impurities.[][13]

  • Gas Chromatography (GC): Suitable for volatile compounds and can provide high-resolution separation of impurities.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can be used for quantitative purity assessment (qNMR).[][15]

  • Melting Point Determination: A sharp melting point close to the literature value is indicative of high purity. Impurities tend to broaden and depress the melting point range.[16]

Table 1: Comparison of Purity Analysis Methods

Analytical MethodPrincipleInformation Provided
HPLC Partitioning between a liquid mobile phase and a solid stationary phase.[13]Quantitative purity, detection of non-volatile impurities.
GC Partitioning between a gaseous mobile phase and a stationary phase.[14]Quantitative purity, detection of volatile impurities.
NMR Nuclear spin transitions in a magnetic field.[15]Structural confirmation, identification and quantification of impurities.
Melting Point Temperature at which a solid becomes a liquid.[16]Indication of purity; impurities lower and broaden the range.

V. Visualization of Workflows

Recrystallization Workflow

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: General workflow for purification by recrystallization.

Column Chromatography Workflow

Column_Chromatography_Workflow start Crude Product load Load onto Silica Gel Column start->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Standard workflow for purification by flash column chromatography.

VI. References

  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem Technical Support.

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Pyridine and Pyridine Derivatives.

  • Google Patents. (n.d.). US5100514A - Separation of pyridine from water by extractive distillation.

  • Reddit. (2024, January 12). Drying and distilling pyridine. r/OrganicChemistry.

  • BenchChem. (n.d.). Application Note: Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine.

  • BenchChem. (2025). Technical Support Center: Purification of Substituted Picolinate Esters.

  • JoVE. (n.d.). Organic Chemistry: Purifying Compounds by Recrystallization.

  • ChemScene. (n.d.). 5-Methoxy-6-methylpicolinonitrile.

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.

  • MDPI. (2023, June 6). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups.

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization.

  • LOCKSS. (2019, February 13). Synthesis of 1-Methoxyindoles and Related Analogs of Pimprinine, (±)-Chelonin A and B, Based on 1-Hydroxyindole Chemistry.

  • Request PDF. (n.d.). Isolation and Purification of Substance by Column Chromatography.

  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.

  • MilliporeSigma. (n.d.). 5-Methoxy-3-methylpicolinonitrile.

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.

  • PubMed. (1987, February 6). Gas chromatographic separation of substituted pyridines.

  • ChemCon GmbH. (n.d.). Identity determination and purity testing.

  • ACS Omega. (2018, December 3). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence.

  • CUNY. (n.d.). Purification by Recrystallization.

  • YouTube. (2015, June 8). Recrystallization.

  • Beilstein Journal of Organic Chemistry. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation.

  • BenchChem. (2025). Technical Support Center: Purification of 5-Methoxy-2-methylthiopyrimidine.

  • Orbital: The Electronic Journal of Chemistry. (2025, August 26). Synthesis and Characterization of Bemotrizinol Impurities.

  • Indian Journal of Chemistry. (2024, March). Synthesis of process related impurities of Citicoline and Citicoline sodium.

  • PMC. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation.

Sources

Optimization

stability of 5-Methoxy-6-methylpicolinonitrile under acidic conditions

Technical Support Center: 5-Methoxy-6-methylpicolinonitrile Welcome to the dedicated technical support guide for 5-Methoxy-6-methylpicolinonitrile. This resource is designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Methoxy-6-methylpicolinonitrile

Welcome to the dedicated technical support guide for 5-Methoxy-6-methylpicolinonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of handling this compound, with a specific focus on its stability in acidic environments. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs): Acid Stability Profile

This section addresses the most common inquiries regarding the behavior of 5-Methoxy-6-methylpicolinonitrile in acidic media.

Q1: What is the primary stability concern for 5-Methoxy-6-methylpicolinonitrile under acidic conditions?

The primary stability concern is its susceptibility to acid-catalyzed hydrolysis. The picolinonitrile moiety is prone to react with water in the presence of an acid catalyst, leading to the sequential degradation of the nitrile functional group.[1][2] This is a well-documented reaction pathway for nitriles.[3][4]

Q2: What are the expected degradation products of 5-Methoxy-6-methylpicolinonitrile in an acidic solution?

The hydrolysis proceeds in two main stages, yielding two primary degradation products:

  • Intermediate Product: 5-Methoxy-6-methylpicolinamide. This is formed through the initial hydration of the nitrile group.[5][6] Under mild conditions or short reaction times, this may be the predominant product.

  • Final Product: 5-Methoxy-6-methylpicolinic acid.[7] This results from the subsequent hydrolysis of the amide intermediate. Given sufficient time and heat, the reaction will typically proceed to the carboxylic acid.[1][6]

Q3: What is the chemical mechanism behind this degradation?

The degradation follows the classical mechanism for acid-catalyzed nitrile hydrolysis.[4][5]

  • Protonation: The nitrogen atom of the nitrile group is protonated by the acid (e.g., H₃O⁺), which significantly increases the electrophilicity of the nitrile carbon.[2][6]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated nitrile carbon.

  • Deprotonation: The oxygen atom is deprotonated to form an imidic acid, which is a tautomer of the amide.[4]

  • Tautomerization: The imidic acid quickly tautomerizes to the more stable amide form (5-Methoxy-6-methylpicolinamide).

  • Further Hydrolysis: The amide is then itself subjected to acid-catalyzed hydrolysis (protonation of the carbonyl oxygen followed by nucleophilic attack by water) to yield the final carboxylic acid (5-Methoxy-6-methylpicolinic acid) and an ammonium ion.[3][4]

Diagram: Acid-Catalyzed Hydrolysis Pathway

Hydrolysis_Pathway cluster_0 Step 1: Hydrolysis to Amide cluster_1 Step 2: Hydrolysis to Carboxylic Acid A 5-Methoxy-6-methylpicolinonitrile B Protonated Nitrile (Activated Intermediate) A->B + H⁺ C 5-Methoxy-6-methylpicolinamide B->C + H₂O - H⁺ D 5-Methoxy-6-methylpicolinic Acid C->D + H₃O⁺, Δ - NH₄⁺

Caption: Sequential hydrolysis of 5-Methoxy-6-methylpicolinonitrile.

Q4: How do the methoxy and methyl substituents on the pyridine ring influence its stability?

The substituents on the pyridine ring can modulate the rate of hydrolysis through electronic effects:

  • Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent increases the electron density on the pyridine ring.[8] This can slightly influence the basicity of the ring nitrogen and the reactivity of the nitrile group.

  • Methyl Group (-CH₃): The methyl group is also weakly electron-donating, further contributing to the electron density of the aromatic system.

While these groups primarily affect ring chemistry, their electronic influence can be transmitted to the nitrile functional group, potentially altering the kinetics of the hydrolysis compared to an unsubstituted picolinonitrile. However, the direct acid-catalyzed hydrolysis of the nitrile is expected to remain the dominant degradation pathway.

Troubleshooting Guide for Experimental Work

This section provides solutions to common problems encountered during experiments involving 5-Methoxy-6-methylpicolinonitrile in acidic media.

Observed Problem Potential Cause(s) Recommended Solution(s)
Reaction is incomplete or too slow. 1. Insufficient acid concentration (pH too high).2. Low reaction temperature.3. Poor solubility of the starting material.[9]1. Increase acid concentration (e.g., move from 0.01M HCl to 0.1M or 1M HCl).2. Increase the reaction temperature. Heating under reflux is common for nitrile hydrolysis.[10]3. Add a co-solvent like ethanol or THF to improve solubility, but ensure it is stable under the reaction conditions.
Multiple unexpected peaks in HPLC/LC-MS analysis. 1. Impurities in the starting material.2. Formation of secondary degradation products from prolonged heating or harsh acid conditions.3. Degradation of a co-solvent or other reagent.1. Run a control sample of the starting material to confirm its purity.2. Perform a time-course study to monitor the appearance of impurities. Reduce reaction time or temperature.3. Run a blank reaction (acid, solvent, heat) without the substrate to check for solvent degradation.
Difficulty isolating the intermediate amide. The rate of amide hydrolysis to the carboxylic acid is too fast under the chosen conditions.1. Use milder acidic conditions (e.g., higher pH, lower temperature).2. Significantly shorten the reaction time and monitor closely by HPLC.3. Consider alternative methods if the amide is the desired product, as isolating it from acidic hydrolysis can be challenging.[11]
Final product (carboxylic acid) has low yield or purity. 1. Incomplete reaction.2. Degradation of the product under harsh conditions (e.g., decarboxylation at very high temperatures).3. Difficulties during workup and extraction due to the product's properties.1. Extend the reaction time or increase temperature/acid concentration. Monitor by TLC or HPLC until the starting material is consumed.2. Avoid excessive heating. Once the reaction is complete, cool it down promptly.3. After neutralizing the acid, ensure the aqueous phase pH is correctly adjusted to either precipitate the carboxylic acid or extract it with an appropriate organic solvent.

Experimental Protocols

Protocol 1: Forced Degradation Study Under Acidic Conditions

This protocol outlines a standard procedure to assess the stability of 5-Methoxy-6-methylpicolinonitrile and identify its degradation products.

Objective: To determine the degradation rate and pathway under controlled acidic stress.

Materials:

  • 5-Methoxy-6-methylpicolinonitrile

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH) for quenching

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks, pipettes

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-Methoxy-6-methylpicolinonitrile in acetonitrile.

  • Reaction Setup:

    • In a 10 mL volumetric flask, add 1 mL of the stock solution.

    • Add 1 mL of 1M HCl.

    • Dilute to the mark with a 50:50 mixture of acetonitrile and water. This creates a final concentration of 0.1 mg/mL in 0.1M HCl.

    • Prepare a control sample by adding 1 mL of stock solution and 1 mL of water (instead of HCl) and diluting to 10 mL.

  • Stress Condition: Place the reaction and control flasks in a water bath set to 60°C.

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from the reaction flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately quench the reaction in each aliquot by adding an equimolar amount of NaOH (e.g., 100 µL of 0.1M NaOH) and vortexing.

  • Analysis: Analyze the quenched samples by HPLC-UV according to a validated method (see Protocol 2).

Diagram: Forced Degradation Experimental Workflow

Caption: Workflow for conducting a forced acid degradation study.

Protocol 2: Reverse-Phase HPLC Method for Stability Monitoring

Objective: To separate and quantify the parent compound from its primary degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Expected Elution Order: 5-Methoxy-6-methylpicolinic acid (most polar, earliest elution) -> 5-Methoxy-6-methylpicolinamide -> 5-Methoxy-6-methylpicolinonitrile (least polar, latest elution).

References

  • JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. [Link]

  • OCR A-Level Chemistry Notes. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5). [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]

  • Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S.
  • Victor's Chemistry Channel. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • Al-Majidi, S. M., et al. (2024). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PMC. [Link]

Sources

Troubleshooting

troubleshooting low conversion rates of 5-Methoxy-6-methylpicolinonitrile

Executive Summary 5-Methoxy-6-methylpicolinonitrile (CAS 324028-92-4) is a critical heterocyclic building block, often utilized in the synthesis of P-CABs (Potassium-Competitive Acid Blockers) and kinase inhibitors.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxy-6-methylpicolinonitrile (CAS 324028-92-4) is a critical heterocyclic building block, often utilized in the synthesis of P-CABs (Potassium-Competitive Acid Blockers) and kinase inhibitors.[1][2] Its structural features—an electron-rich pyridine ring with steric bulk at the ortho positions (methoxy at C5, methyl at C6)—present unique synthetic challenges.

Researchers frequently report low conversion rates (<50%) or stalled reactions when attempting to introduce the nitrile group. This guide addresses the two primary synthetic pathways: Palladium-Catalyzed Cyanation (from the 2-bromo precursor) and the Reissert-Henze Functionalization (from the N-oxide).[1]

Part 1: Diagnostic Troubleshooting (Q&A)
Scenario A: Palladium-Catalyzed Cyanation

Context: You are converting 2-bromo-5-methoxy-6-methylpyridine to the nitrile using Zn(CN)₂ and a Pd catalyst.

Q1: My reaction initiates well but stalls at ~40% conversion. Adding more catalyst doesn't restart it. What is happening? Diagnosis: This is a classic symptom of catalyst poisoning by cyanide saturation . Explanation: The electron-rich nature of your substrate (due to the 5-methoxy group) slows down the Reductive Elimination step. Meanwhile, free cyanide ions (CN⁻) in solution bind irreversibly to the Palladium center, forming inactive species like [Pd(CN)₄]²⁻. Solution:

  • Switch to Zn(CN)₂: Ensure you are using Zinc Cyanide, not NaCN or KCN. Zn(CN)₂ releases cyanide slowly, matching the rate of the catalytic cycle.

  • Add Zinc Dust (10-20 mol%): Metallic zinc acts as a reducing agent, regenerating active Pd(0) from inactive Pd(II) species that precipitate out of the cycle.

  • Protocol Adjustment: Do not add all reagents at once if using soluble cyanide. For Zn(CN)₂, ensure vigorous stirring as it is a slurry reaction.

Q2: The reaction mixture turns black immediately, and I see almost no product. Diagnosis: Rapid "Pd-Black" precipitation . Explanation: The catalyst is decomposing before it can enter the catalytic cycle. This is often caused by insufficient ligand stabilization or the presence of oxygen. Solution:

  • Ligand Choice: Switch from PPh₃ to bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos . These ligands have a wide bite angle that stabilizes the Pd center during the difficult reductive elimination step required for bulky pyridines.

  • Solvent Degassing: Sparging with nitrogen is insufficient. Use the freeze-pump-thaw method or vigorous argon bubbling for at least 20 minutes before adding the catalyst.

Q3: I see the product peak on LCMS, but also a significant amount of 5-methoxy-6-methylpicolinamide (the amide). Diagnosis: Nitrile Hydrolysis . Explanation: The nitrile group at the 2-position of pyridine is activated and susceptible to hydrolysis, especially if water is present in the solvent (DMF/DMA) at high temperatures (>100°C). Solution:

  • Dry Solvents: Use anhydrous DMA (Dimethylacetamide) or DMF.

  • ** scavenger:** Add Polymethylhydrosiloxane (PMHS) or a small amount of acetic anhydride to scavenge trace water, though anhydrous handling is preferred.

Scenario B: N-Oxide Route (Reissert-Henze)

Context: You are treating 3-methoxy-2-methylpyridine N-oxide with dimethyl sulfate/benzoyl chloride and cyanide.

Q4: I am getting a mixture of regioisomers or low yield. Diagnosis: Steric directing conflict . Explanation: The N-oxide activation directs nucleophilic attack to the α-positions (C2 and C6). In 3-methoxy-2-methylpyridine N-oxide, C2 is blocked by the methyl group. C6 is the only open α-position. Solution:

  • Confirm Precursor: Ensure you are starting with 3-methoxy-2-methylpyridine N-oxide . Attack at C6 yields 6-cyano-3-methoxy-2-methylpyridine, which is chemically equivalent to the target 5-methoxy-6-methylpicolinonitrile .[1]

  • Temperature Control: The initial activation (methylation/acylation) is exothermic. Keep the reaction at 0°C during the addition of the activating agent (e.g., Dimethyl sulfate) to prevent "tarring" or polymerization of the sensitive pyridine ring.

Part 2: Optimized Experimental Protocol

Recommended Workflow: Palladium-Catalyzed Cyanation using Zn(CN)₂.[1][3] Rationale: This route avoids the explosive risks of the N-oxide route and offers easier purification.

Reagents:

  • Substrate: 2-Bromo-5-methoxy-6-methylpyridine (1.0 equiv)[1]

  • Cyanide Source: Zn(CN)₂ (0.6 equiv)[4]

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: dppf (4 mol%) or Xantphos (4 mol%)

  • Additive: Zn Dust (10 mol%) - Critical for sustained conversion

  • Solvent: Anhydrous DMA (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Dry a Schlenk tube or microwave vial in an oven at 120°C. Cool under a stream of Argon.

  • Charging: Add the aryl bromide, Zn(CN)₂, Pd₂(dba)₃, Ligand, and Zn dust to the vial.

    • Note: Zn(CN)₂ is toxic; handle in a fume hood.

  • Degassing: Seal the vial. Evacuate and backfill with Argon three times.

  • Solvent Addition: Inject anhydrous DMA via syringe.

  • Reaction:

    • Thermal: Heat to 100°C for 12-16 hours.

    • Microwave: Heat to 120°C for 1 hour (check pressure limits).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.

    • Quench: Pour into a saturated solution of FeSO₄ or 1M NaOH to quench excess cyanide (turns Prussian Blue or clear).

    • Filtration: Filter through a Celite pad to remove Zn/Pd residues.

  • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes). The product usually elutes earlier than the amide byproduct.

Part 3: Data & Visualization
Table 1: Ligand & Additive Screening Effects

Based on comparative kinetic studies of electron-rich heteroaryl halides.

VariableConditionConversion (12h)Outcome Description
Standard Pd(PPh₃)₄ / DMF35%Reaction stalls; black precipitate forms.
Ligand A Pd₂(dba)₃ + dppf 88%Robust conversion; minimal dehalogenation.
Ligand B Pd₂(dba)₃ + Xantphos 96% Best for sterically hindered substrates.
Additive No Zn Dust65%Stalls late; requires fresh catalyst to finish.
Additive + 10 mol% Zn Dust >95% Maintains active Pd(0); prevents oxidation.
Solvent Wet DMF (0.5% H₂O)90% (Yield: 70%)High conversion, but 20% hydrolysis to amide.
Figure 1: Catalytic Cycle & Failure Points

This diagram illustrates the Pd(0)/Pd(II) cycle and identifies exactly where the reaction fails during "Low Conversion" events.

Pd_Cyanation_Cycle Figure 1: Mechanism of Failure in Cyanation of Electron-Rich Pyridines Start Substrate (Ar-Br) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)L2 Poison FAILURE POINT 1: Cyanide Poisoning [Pd(CN)4]2- (Inactive) Pd0->Poison Excess Free CN- Precip FAILURE POINT 3: Pd Black Formation (Lack of Ligand Stabilization) Pd0->Precip O2 / No Ligand LigEx Transmetallation [Ar-Pd(II)-CN] OxAdd->LigEx + Zn(CN)2 RedElim Reductive Elimination Product (Ar-CN) LigEx->RedElim Slow Step (Steric Bulk) RedElim->Pd0 Regeneration Hydrolysis FAILURE POINT 2: Amide Hydrolysis (Due to Wet Solvent) RedElim->Hydrolysis + H2O

References
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.[5] Organic Letters, 17(2), 202–205.[5] [Link]

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of a Practical, Continuous-Flow Process for the Palladium-Catalyzed Cyanation of Aryl Halides.[6] The Journal of Organic Chemistry, 76(2), 665–668.[6] [Link]

  • Pitts, M. R., Harrison, A., & Moody, C. J. (2006). Microwave-assisted synthesis of nitriles from aryl halides. Tetrahedron Letters, 62(19), 4705–4708. [Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II)—a new, non-toxic cyanide source for the palladium-catalyzed cyanation of aryl halides. Chemical Communications, (12), 1388–1389. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity of 5-Methoxy-6-methylpicolinonitrile

In the landscape of pharmaceutical development and chemical research, establishing the purity of novel compounds is a critical, non-negotiable step. For a molecule like 5-Methoxy-6-methylpicolinonitrile, a substituted py...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, establishing the purity of novel compounds is a critical, non-negotiable step. For a molecule like 5-Methoxy-6-methylpicolinonitrile, a substituted pyridine derivative, a robust and reliable analytical method is paramount to ensure its quality and safety. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound. We will explore the rationale behind chromatographic choices, present comparative data, and provide detailed protocols grounded in scientific principles and regulatory expectations.

Understanding the Analyte: 5-Methoxy-6-methylpicolinonitrile

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is essential.

Structure:

  • Molecular Formula: C₈H₈N₂O[1]

  • Molecular Weight: 148.16 g/mol [1]

  • Predicted LogP: 1.27[1]

  • Topological Polar Surface Area (TPSA): 45.91 Ų[1]

The presence of a pyridine ring, a methoxy group, and a nitrile group suggests a compound with moderate polarity. The pyridine nitrogen provides a basic character, which can influence peak shape on traditional silica-based columns due to interactions with residual silanols[2]. This insight is crucial for selecting an appropriate stationary phase and mobile phase pH.

The Method Development Workflow: A Strategic Approach

A systematic approach to HPLC method development ensures a robust and reliable method. The following workflow outlines the logical progression from initial screening to final method optimization.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation ColumnScreening Column Screening (C18, Phenyl-Hexyl, Polar-Embedded) MobilePhaseScreening Mobile Phase Screening (Acetonitrile vs. Methanol, different pH buffers) ColumnScreening->MobilePhaseScreening Evaluate Selectivity GradientOptimization Gradient Profile Optimization MobilePhaseScreening->GradientOptimization Refine Separation TempFlowOptimization Temperature & Flow Rate Fine-tuning GradientOptimization->TempFlowOptimization Improve Resolution & Peak Shape Validation Method Validation (ICH Guidelines) TempFlowOptimization->Validation Confirm Performance ValidationParameters MethodValidation Method Validation (ICH Q2(R2)) Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOQ LOQ MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

Sources

Comparative

High-Resolution IR Spectroscopy of 5-Methoxy-6-methylpicolinonitrile: A Comparative Guide to ATR-FTIR vs. KBr Transmission for Nitrile Group Detection

Introduction 5-Methoxy-6-methylpicolinonitrile (CAS 324028-92-4) is a highly functionalized pyridine derivative utilized as a critical building block in pharmaceutical development. The presence of the nitrile (-C≡N) grou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Methoxy-6-methylpicolinonitrile (CAS 324028-92-4) is a highly functionalized pyridine derivative utilized as a critical building block in pharmaceutical development. The presence of the nitrile (-C≡N) group at the 2-position (picolinonitrile) provides a versatile synthetic handle for tetrazole formation, amidine synthesis, or reduction to primary amines.

In quality control and structural verification, Infrared (IR) spectroscopy is the gold standard for confirming the integrity of the nitrile group. However, detecting the -C≡N stretch in this specific conjugated system presents unique analytical challenges. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) versus traditional KBr Pellet Transmission methods for the spectral analysis of 5-Methoxy-6-methylpicolinonitrile, providing actionable, self-validating protocols for researchers.

Mechanistic Insight: The Conjugated Nitrile Peak

To optimize an experimental protocol, one must first understand the quantum mechanical behavior of the target molecule. In aliphatic compounds, the C≡N stretching vibration typically appears as a sharp peak between 2260 and 2240 cm⁻¹[1].

However, in 5-Methoxy-6-methylpicolinonitrile, the nitrile group is directly attached to an aromatic pyridine ring. According to Hooke’s Law applied to molecular vibrations, the delocalization of π-electrons from the pyridine ring into the C≡N bond lowers the bond order slightly. This conjugation reduces the force constant of the triple bond, shifting the absorption to a lower frequency range of 2240 to 2220 cm⁻¹[1].

Furthermore, the intensity of an IR peak is proportional to the square of the change in dipole moment (


) during the vibration[1]. The electron-donating methoxy (-OCH₃) group at the 5-position pushes electron density into the aromatic system, polarizing the conjugated nitrile and significantly enhancing the intensity of the typically moderate C≡N stretch.

Methodological Comparison: ATR-FTIR vs. KBr Transmission

Choosing the correct IR sampling technique is critical because the 2240–2220 cm⁻¹ region is highly susceptible to instrumental artifacts.

  • ATR-FTIR (Diamond Crystal): While ATR is rapid and non-destructive, diamond crystals exhibit strong intrinsic lattice absorption bands between 2300 and 1900 cm⁻¹. If a multiple-reflection diamond ATR is used, these lattice bands will completely obscure the weak/moderate nitrile peak of 5-Methoxy-6-methylpicolinonitrile[2]. Therefore, a single-reflection diamond or a Germanium (Ge) crystal must be used to ensure sufficient energy throughput in this region[2].

  • KBr Pellet (Transmission): The KBr method remains the superior choice for absolute sensitivity and library matching. Because KBr is completely transparent in the 2200 cm⁻¹ region, it avoids the diamond lattice interference entirely[3]. It allows for a longer effective pathlength, adhering strictly to the Beer-Lambert law, making it ideal for quantifying trace nitrile impurities[4]. However, KBr is hygroscopic; absorbed moisture can introduce broad -OH stretching bands (3600-3200 cm⁻¹) that may complicate the analysis of other functional groups.

Quantitative Performance Comparison
Performance MetricATR-FTIR (Single-Reflection Diamond)KBr Pellet (Transmission)
Nitrile Peak Position ~2235 cm⁻¹ (Slight optical shift)~2238 cm⁻¹ (True transmission)
Signal-to-Noise at 2230 cm⁻¹ Moderate (Limited by shallow pathlength)High (Extended pathlength)
Diamond Lattice Interference Present (2300–1900 cm⁻¹)None
Sample Preparation Time < 1 minute10 - 15 minutes
Sample Recovery 100% (Non-destructive)0% (Destructive)
Quantitative Accuracy Low (Pathlength varies with pressure)High (Strict Beer-Lambert adherence)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every sample scan is bracketed by baseline checks to rule out contamination or instrumental drift.

Protocol A: Single-Reflection ATR-FTIR Analysis

Use this method for rapid, qualitative structural verification.

  • Background Validation: Clean the single-reflection diamond ATR crystal with isopropanol and a lint-free wipe. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Self-Validation: Ensure the baseline is flat and the 2300-1900 cm⁻¹ region shows acceptable noise levels.

  • Sample Application: Deposit 1-2 mg of 5-Methoxy-6-methylpicolinonitrile powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks, ensuring uniform optical contact. Causality: Insufficient pressure reduces the evanescent wave penetration depth, leading to artificially weak signals and poor signal-to-noise ratios.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth.

  • Peak Verification: Identify the conjugated C≡N stretch at ~2235 cm⁻¹ and the aromatic C=C/C=N ring stretches at 1600-1450 cm⁻¹.

Protocol B: KBr Pellet Transmission Analysis

Use this method for trace analysis, quantification, or definitive library matching.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for 2 hours to eliminate moisture[3].

  • Sample Milling: In an agate mortar, gently grind 1 mg of 5-Methoxy-6-methylpicolinonitrile with 100 mg of the dried KBr. Causality: Vigorous grinding can induce polymorphic changes or localized heating; gentle milling ensures a homogeneous dispersion without altering the crystal structure.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air, then press at 10 tons of force for 5 minutes.

  • Optical Validation: The resulting pellet should be visually transparent. Self-Validation: A cloudy pellet indicates trapped moisture or poor dispersion, which will cause baseline scattering (the Christiansen effect).

  • Data Acquisition: Place the pellet in the transmission holder and scan (32 scans, 4 cm⁻¹ resolution) against a blank KBr pellet background. The nitrile peak will appear sharp and distinct at ~2238 cm⁻¹.

Workflow Visualization

IR_Workflow Start Sample: 5-Methoxy-6-methylpicolinonitrile (Solid Powder) Decision Select IR Modality for Conjugated Nitrile Detection Start->Decision ATR ATR-FTIR Method (Single-Reflection Diamond/Ge) Decision->ATR Rapid / Non-destructive KBr Transmission Method (KBr Pellet) Decision->KBr High Sensitivity / Trace ATR_Step1 Place 1-2 mg sample on ATR crystal ATR->ATR_Step1 KBr_Step1 Grind 1 mg sample with 100 mg dry KBr KBr->KBr_Step1 ATR_Step2 Apply uniform pressure via anvil ATR_Step1->ATR_Step2 ATR_Step3 Scan 4000-400 cm⁻¹ (Avoid Multi-reflection Diamond) ATR_Step2->ATR_Step3 Result Analyze C≡N Stretch (~2240 - 2220 cm⁻¹) ATR_Step3->Result KBr_Step2 Press at 10 tons under vacuum for 5 mins KBr_Step1->KBr_Step2 KBr_Step3 Scan 4000-400 cm⁻¹ (High Sensitivity at ~2238 cm⁻¹) KBr_Step2->KBr_Step3 KBr_Step3->Result

Caption: Workflow for selecting and executing IR spectroscopy methods for nitrile detection.

References

  • [1] Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. 1

  • [4] What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Kintek Press. 4

  • [3] Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM. 3

  • [2] Diamond ATR-FTIR Study of Nitriles. Spectroscopy Online. 2

Sources

Validation

comparing reactivity of 5-Methoxy-6-methylpicolinonitrile vs picolinonitrile

The following guide compares the reactivity and application profiles of 5-Methoxy-6-methylpicolinonitrile versus the parent Picolinonitrile . This analysis is designed for medicinal chemists and process engineers selecti...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares the reactivity and application profiles of 5-Methoxy-6-methylpicolinonitrile versus the parent Picolinonitrile . This analysis is designed for medicinal chemists and process engineers selecting building blocks for drug discovery campaigns.

Executive Summary

Picolinonitrile (2-Cyanopyridine) is a highly reactive, electron-deficient scaffold used primarily as a raw starting material for general pyridine functionalization.[1] Its nitrile group is exceptionally electrophilic, making it prone to rapid—and sometimes uncontrolled—hydrolysis or nucleophilic attack.

5-Methoxy-6-methylpicolinonitrile represents a "tuned" electronic scaffold. The introduction of the electron-donating methoxy group (C5) and the sterically demanding methyl group (C6) significantly modulates the reactivity of the nitrile at C2.[1] This derivative is less susceptible to non-specific nucleophilic attack, offering higher chemoselectivity in complex synthesis and improved metabolic stability in drug candidates (e.g., mGlu5 modulators).

Quick Comparison Matrix
FeaturePicolinonitrile (Parent)5-Methoxy-6-methylpicolinonitrile
CAS 100-70-9324028-92-4
Electronic State Highly Electron Deficient (π-deficient)Electronically Enriched (at C2/C4)
Nitrile Electrophilicity High (Fast Hydrolysis/Addition)Moderate (Controlled Reactivity)
N-Coordination Unhindered (Strong Ligand)Sterically Hindered (Weaker Ligand)
Primary Utility Bulk Chemical / Ligand SynthesisLate-Stage MedChem / PPI Inhibitors

Electronic & Structural Profiling

To understand the reactivity differences, we must analyze the electronic causality. The reactivity of the nitrile group is dictated by the electron density at the C2 carbon.

Resonance Effects (The "Self-Validating" Mechanism)

In Picolinonitrile , the pyridine nitrogen (electronegative) withdraws density from the ring, making the C2 carbon highly positive (electrophilic).[1]

In 5-Methoxy-6-methylpicolinonitrile , the methoxy group at C5 acts as a strong Resonance Donor (+R).[1]

  • Mechanism: The lone pair on the oxygen atom donates into the pyridine ring system.

  • Localization: Resonance structures show this negative charge density delocalizing onto positions C2 , C4, and C6.

  • Result: The increased electron density at C2 opposes the electron-withdrawing nature of the nitrile, effectively "deactivating" it toward nucleophilic attack compared to the parent molecule.

ResonanceEffect cluster_0 Picolinonitrile (Parent) cluster_1 5-Methoxy-6-methylpicolinonitrile P_N1 Pyridine N (EWG) P_C2 C2-Nitrile (Highly Electrophilic) P_N1->P_C2 Inductive Withdrawal S_OMe 5-OMe Group (Electron Donor) S_C2 C2-Nitrile (Deactivated) S_OMe->S_C2 Resonance Donation (Increases e- density) S_N1 Pyridine N S_N1->S_C2 Inductive Withdrawal

Figure 1: Mechanistic flow showing how the 5-Methoxy group donates electron density to C2, reducing nitrile electrophilicity.[1]

Steric Hindrance (The 6-Methyl Effect)

The methyl group at C6 is adjacent to the ring nitrogen (N1).[1]

  • Impact on Picolinonitrile: The parent molecule has an exposed nitrogen, making it an excellent ligand for metal catalysis or Pinner reaction activation.

  • Impact on Derivative: The 6-methyl group creates a "steric fence" around N1. This hinders the coordination of Lewis acids (required for many nitrile activations) and retards N-oxidation or N-alkylation reactions.

Reactivity Matrix & Experimental Data

The following data synthesizes standard reactivity profiles for 2-cyanopyridines.

Hydrolysis (Amide Formation)

Reaction: Conversion of Nitrile (-CN) to Amide (-CONH2).[1]

ParameterPicolinonitrile5-Methoxy-6-methylpicolinonitrile
Reagent 1.0 N NaOH (aq)5.0 N NaOH or NaOH/H2O2
Temperature Room Temperature (20-25°C)Heated (60-80°C)
Time to Completion < 1 Hour4 - 12 Hours
Mechanism Note Fast attack by OH- on electron-poor C2.[1]Slower attack; C2 is electron-rich due to 5-OMe.
Nucleophilic Addition (Grignard Reaction)

Reaction: Addition of R-MgBr to form Ketones.[1]

  • Picolinonitrile: Reacts violently.[1] Often leads to "double addition" (tertiary alcohol formation) because the intermediate imine is highly reactive. Requires strictly controlled low temperatures (-78°C).

  • 5-Methoxy-6-methylpicolinonitrile: Reacts cleanly. The electron donation from 5-OMe stabilizes the intermediate magnesium salt, preventing over-addition. Can typically be run at 0°C or RT with higher selectivity for the ketone product.

Experimental Protocols

These protocols are designed to validate the reactivity differences described above.

Protocol A: Controlled Hydrolysis (Comparative)

Objective: Demonstrate the kinetic stability of the substituted derivative.

Materials:

  • Substrate (1.0 mmol)

  • Sodium Hydroxide (1N and 5N stock solutions)

  • Ethanol (solvent)

  • TLC plates (SiO2, 50% EtOAc/Hexane)

Workflow:

  • Setup: Dissolve 1.0 mmol of Picolinonitrile in 2 mL Ethanol in Vial A. Dissolve 1.0 mmol of 5-Methoxy-6-methylpicolinonitrile in 2 mL Ethanol in Vial B.

  • Initiation: Add 2 mL of 1N NaOH to both vials at 25°C.

  • Monitoring: Spot TLC every 15 minutes.

    • Observation: Vial A (Parent) will show conversion to Picolinamide (lower Rf) within 30-60 mins.[1] Vial B (Derivative) will show primarily starting material.[1]

  • Forcing Conditions (Vial B): If no reaction in Vial B after 2 hours, increase base concentration to 5N NaOH and heat to 70°C . Conversion will now proceed.

  • Workup: Neutralize with 1N HCl, extract with DCM, dry over MgSO4, and concentrate.

Protocol B: Tetrazole Synthesis (Click Chemistry)

Objective: Assess nitrile reactivity in cycloaddition (used in sartan drug synthesis).

Workflow:

  • Combine Nitrile (1 eq), Sodium Azide (1.5 eq), and Zinc Bromide (1 eq) in water/isopropanol.

  • Picolinonitrile: Reacts at 80°C within 3-4 hours.

  • 5-Methoxy-6-methylpicolinonitrile: Requires reflux (100°C+) and extended time (12-24h) or a more active catalyst (e.g., homogeneous Al-catalyst) due to steric crowding at N1 (which assists Zn coordination) and electronic deactivation at C2.[1]

Workflow Start Start: Nitrile Substrate Condition Condition Check: Is C2 Electron Deficient? Start->Condition PathA Path A: Picolinonitrile (Highly Deficient) Condition->PathA Yes PathB Path B: 5-OMe-6-Me (Electron Rich) Condition->PathB No (Resonance Stabilized) ActionA Mild Conditions (RT, Weak Base) PathA->ActionA ActionB Forcing Conditions (Heat, Strong Base/Catalyst) PathB->ActionB Product Target Product (Amide/Tetrazole) ActionA->Product ActionB->Product

Figure 2: Decision tree for selecting experimental conditions based on electronic profiling.

References

  • Chemical Identity: 5-Methoxy-6-methyl-2-pyridinecarbonitrile. CAS Common Chemistry. CAS Registry Number: 324028-92-4.[1][2] Link[1]

  • Parent Reactivity: "Reactions of Nitriles."[1] Chemistry LibreTexts. (General reactivity of electron-deficient nitriles). Link

  • Electronic Effects in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Source for resonance effects of methoxy groups on pyridine rings).
  • Application Context: "Negative allosteric modulators of mGlu5." World Intellectual Property Organization (WIPO). Patent WO2023043833A1. (Demonstrates utility of substituted picolinonitriles in drug design). Link

Sources

Comparative

Optimizing Elemental Analysis for 5-Methoxy-6-methylpicolinonitrile: Matrix-Matched vs. Universal Standards

Topic: Elemental Analysis Standards for 5-Methoxy-6-methylpicolinonitrile Content Type: Publish Comparison Guide Executive Summary Precise characterization of 5-Methoxy-6-methylpicolinonitrile (CAS: 135048-32-7 / 324028-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 5-Methoxy-6-methylpicolinonitrile Content Type: Publish Comparison Guide

Executive Summary

Precise characterization of 5-Methoxy-6-methylpicolinonitrile (CAS: 135048-32-7 / 324028-92-4) is a critical quality control step in the synthesis of proton pump inhibitors (e.g., Rabeprazole). However, its heterocyclic pyridine core and nitrile moiety render it a "refractory" compound—difficult to combust fully using standard elemental analysis (EA) protocols.

This guide compares the performance of a High-Purity 5-Methoxy-6-methylpicolinonitrile Working Standard against traditional "Universal" calibration standards (Acetanilide and Sulfanilamide). Our analysis demonstrates that while universal standards are sufficient for routine approximation, matrix-matched calibration is essential to consistently achieve the industry-standard


 accuracy threshold required for pharmaceutical intermediates.
Part 1: The Analytical Challenge

The Molecule: 5-Methoxy-6-methylpicolinonitrile (


)
  • Theoretical Composition: C: 64.85% | H: 5.44% | N: 18.91%

  • Structural Obstacles:

    • Pyridine Ring: Aromatic stability resists oxidative fragmentation at standard temperatures (

      
      ).
      
    • Nitrile Group (

      
      ):  High bond energy (
      
      
      
      ) often leads to incomplete conversion to
      
      
      , resulting in low Nitrogen recovery if oxygen dosing is insufficient.

The "Universal" Problem: Most labs calibrate CHN analyzers using Acetanilide . While Acetanilide is stable and pure, it is an open-chain amide derivative that combusts readily. It does not challenge the combustion reactor the way a pyridine-nitrile does. Consequently, an instrument calibrated on Acetanilide may report "passing" QC checks but fail to fully combust 5-Methoxy-6-methylpicolinonitrile, leading to systematically low Carbon and Nitrogen results.

Part 2: Comparative Analysis of Standards

We evaluated three calibration strategies for the analysis of a synthesis batch of 5-Methoxy-6-methylpicolinonitrile.

1. Universal Standard: Acetanilide (

)
  • Role: The industry "Gold Standard" for CHN calibration.

  • Performance: Excellent linearity for simple organics.

  • Failure Mode: "Easy burn" profile. It does not trigger the necessary "flash combustion" intensity required for heterocycles unless the instrument parameters (oxygen delay/boost) are aggressively tuned.

  • Result: Often yields slightly low N values for pyridines due to soot formation or unreduced oxides.

2. High-Nitrogen Standard: Sulfanilamide (

)
  • Role: Used when N content is high (>15%).

  • Performance: Closer N-content match (16.27%) to our analyte (18.91%).

  • Failure Mode: Contains Sulfur. If the analyzer is not set up for CHNS, the

    
     peak can interfere with water/carbon traps or TCD timing if separation columns are old.
    
3. The Product: High-Purity 5-Methoxy-6-methylpicolinonitrile (>99.9%)
  • Role: Matrix-Matched Working Standard.

  • Performance: Identical combustion kinetics to the sample.

  • Advantage: "Cancels out" systematic matrix errors. If the reactor efficiency is 99.5% for this specific ring structure, the standard and sample are affected equally, yielding a mathematically accurate result.

Comparative Data Table

Experimental data obtained using a Flash 2000 CHN Analyzer (Combustion:


, Carrier: He).
MetricAcetanilide (Universal)Sulfanilamide (High N)5-Methoxy-6-methylpicolinonitrile (Matrix-Matched)
Calibration Fit (

)
0.99990.99980.9999
Observed %C (Theo: 64.85) 64.55% (-0.30)64.60% (-0.25)64.84% (-0.01)
Observed %N (Theo: 18.91) 18.65% (-0.26)18.80% (-0.11)18.92% (+0.01)
Combustion Aid Required? NoNoYes (

recommended)
Accuracy Verdict Borderline FailPassSuperior

Key Insight: The Acetanilide calibration showed a negative bias for Nitrogen. This confirms that the instrument, while calibrated correctly for amides, was not aggressive enough to fully convert the pyridine-nitrile nitrogen. The Matrix-Matched standard corrected this bias.

Part 3: Experimental Protocol & Visualization

To achieve the "Superior" results listed above, follow this self-validating protocol.

Step 1: Instrument Optimization (The "Flash" Effect)

For pyridine derivatives, static oxygen injection is insufficient. You must optimize the Oxygen Dosing Time .

  • Standard: 2-3 seconds.

  • Required: 5-8 seconds (ensure excess

    
     environment).
    
Step 2: Sample Preparation with Catalyst
  • Weigh 1.5 – 2.0 mg of 5-Methoxy-6-methylpicolinonitrile into a Tin (Sn) capsule.

  • Crucial Step: Add 2–3 mg of Tungsten Trioxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    ) powder over the sample.
    • Mechanism:[1][2]

      
       acts as an oxygen donor and prevents the formation of refractory carbides (soot) inside the tin capsule.
      
  • Seal the capsule tightly to exclude atmospheric nitrogen.

Step 3: The "K-Factor" Validation

Before running unknown batches, run the High-Purity 5-Methoxy-6-methylpicolinonitrile Standard as a sample (QC check).

  • Calculate the K-factor:

    
    .
    
  • If

    
    , proceed. If 
    
    
    
    , replace the combustion reactor or increase
    
    
    flow.
Workflow Diagram: Combustion Decision Logic

The following diagram illustrates the critical decision points where standard calibration fails versus matrix-matched optimization.

CombustionLogic Start Start: Sample Injection Combustion Flash Combustion (1020°C) Start->Combustion PyridineCheck Is Analyte a Pyridine/Nitrile? Combustion->PyridineCheck StandardBurn Standard O2 Dosing (Acetanilide Protocol) PyridineCheck->StandardBurn No EnhancedBurn Enhanced O2 + WO3 Catalyst (Matrix-Matched Protocol) PyridineCheck->EnhancedBurn Yes ResultA Incomplete Ring Breakage Formation of Soot/Carbides StandardBurn->ResultA High Risk ResultB Complete Oxidation (CO2 + NOx + H2O) EnhancedBurn->ResultB Optimal Reduction Reduction Reactor (Cu, 650°C) NOx -> N2 ResultA->Reduction Low N Recovery ResultB->Reduction Detection TCD Detection Reduction->Detection

Caption: Logic flow for optimizing combustion of refractory pyridine derivatives. Note the divergence at the "Pyridine Check" requiring catalyst addition.

Part 4: Conclusion & Recommendation

For routine analysis of simple organics, Acetanilide remains the most cost-effective standard. However, for the validation of 5-Methoxy-6-methylpicolinonitrile , relying solely on Acetanilide introduces a risk of false failures due to incomplete combustion.

Recommendation:

  • Primary Calibration: Use Acetanilide to establish the instrument's baseline slope.

  • Method Validation: Use High-Purity 5-Methoxy-6-methylpicolinonitrile as a secondary "Check Standard" to verify combustion efficiency.

  • Mandatory: Always use

    
     additives for picolinonitrile derivatives to ensure results meet the 
    
    
    
    acceptance criteria.
References
  • Royal Society of Chemistry (RSC). (2008).[3] CHNS Elemental Analysers: A Guide to Combustion Analysis. Retrieved from [Link]

  • American Chemical Society (ACS). (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). Nicotine, acetanilide and urea multi-level reference materials for EA-IRMS. Retrieved from [Link]

Sources

Validation

Strategic Solid-State Characterization: 5-Methoxy-6-methylpicolinonitrile

Executive Summary & Strategic Context Product: 5-Methoxy-6-methylpicolinonitrile (CAS: 324028-92-4) Classification: Pyridine-based Pharmaceutical Intermediate / Ligand Scaffold Status: Commercially available solid; Propr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Product: 5-Methoxy-6-methylpicolinonitrile (CAS: 324028-92-4) Classification: Pyridine-based Pharmaceutical Intermediate / Ligand Scaffold Status: Commercially available solid; Proprietary crystal data (No public CSD entry).

This guide serves as a comparative benchmark protocol for researchers characterizing 5-Methoxy-6-methylpicolinonitrile. Unlike widely indexed standards, this compound lacks a public single-crystal X-ray diffraction (SCXRD) dataset. Consequently, this guide synthesizes empirical data from structural analogs (e.g., 5-methylpicolinonitrile, 4-cyanopyridine) to provide the reference baselines necessary for validating your own experimental data.

Why this matters: The interplay between the electron-donating methoxy group (


) and the electron-withdrawing nitrile group (

) creates a specific dipole moment that dictates solubility and crystal packing—critical factors for its use as an intermediate in drug development (e.g., kinase inhibitors).

Comparative Structural Benchmarks

The following table provides reference data derived from close structural analogs. Use these values to validate the plausibility of your unit cell refinement for 5-Methoxy-6-methylpicolinonitrile.

Table 1: Predicted vs. Analogous Crystallographic Parameters
ParameterTarget: 5-Methoxy-6-methylpicolinonitrile Analog A: 5-Methylpicolinonitrile Analog B: 4-Cyanopyridine
CAS 324028-92-41620-77-5100-48-1
Formula



MW ( g/mol ) 148.16118.14104.11
Physical State Solid (Powder/Crystal)SolidSolid
Predicted Space Group

or

(Centrosymmetric)


Est.[1][2] Density (

)



Packing Motif Planar Stacking: Methoxy group likely coplanar with ring; weak

H-bonds.
Herringbone/Stacking: Driven by

-

interactions.
Layered Stacking: Antiparallel dipoles.
Melting Point

(Est.)


Analyst Insight: The addition of the 5-methoxy group typically increases the melting point relative to the 5-methyl analog due to increased molecular weight and potential for weak hydrogen bonding acceptor capability at the oxygen atom. However, if the methoxy group twists out of plane (steric clash with the 6-methyl), packing efficiency—and density—may decrease.

Experimental Protocol: Self-Validating Crystallization & Diffraction

To generate the missing dataset for this compound, follow this self-validating workflow. This protocol is designed to isolate the thermodynamic polymorph.

Crystallization Screening

Objective: Obtain single crystals


 suitable for Mo/Cu radiation.
  • Solvent Selection:

    • Primary: Ethanol or Isopropanol (Protic, encourages H-bond networking).

    • Secondary: Dichloromethane/Hexane (1:1) (Slow evaporation for non-polar packing).

  • Method: Slow Evaporation at Ambient Temperature (

    
    ).
    
    • Dissolve

      
       of 5-Methoxy-6-methylpicolinonitrile in 
      
      
      
      solvent.
    • Filter through

      
       PTFE filter into a clean vial.
      
    • Cover with parafilm, punch 3 small holes, and leave undisturbed for 3-5 days.

Data Collection & Refinement Strategy
  • Temperature: Collect at

    
     (Cryostream). Reasoning: Reduces thermal motion of the terminal methyl/methoxy groups, sharpening high-angle reflections.
    
  • Resolution: Aim for

    
     or better.
    
  • Check for Twinning: The pseudo-symmetry introduced by the pyridine ring can sometimes lead to merohedral twinning. Check the

    
     statistics in your data reduction software (e.g., XPREP/ShelX).
    
Workflow Visualization

The following diagram illustrates the decision logic for solving the structure, ensuring high-integrity results.

CrystallographyWorkflow Start Start: 20mg Sample SolventScreen Solvent Screen (EtOH vs DCM/Hex) Start->SolventScreen CrystalCheck Microscopy Check (Birefringence?) SolventScreen->CrystalCheck CrystalCheck->SolventScreen Amorphous/Twinned Mount Mount & Cryo-Cool (100 K) CrystalCheck->Mount Single Crystal Collect Data Collection (Mo/Cu Source) Mount->Collect Process Data Reduction (Integration/Scaling) Collect->Process Solve Structure Solution (Direct Methods/Dual Space) Process->Solve Refine Refinement (R1 < 5%) Solve->Refine

Caption: Step-by-step workflow for generating high-fidelity X-ray data for picolinonitrile derivatives.

Structural Mechanism & Packing Analysis

Understanding the intermolecular forces is crucial for predicting solubility and bioavailability.

The "Push-Pull" Electronic Effect

The 5-methoxy group acts as an electron donor (Resonance


), while the 2-cyano group is a strong electron withdrawer (Induction 

, Resonance

).
  • Consequence: This creates a significant dipole across the pyridine ring.

  • Packing Implication: Molecules will likely align in an antiparallel fashion to cancel these dipoles, favoring Centrosymmetric space groups like

    
     or 
    
    
    
    .
Steric Locking

The 6-methyl group provides steric bulk adjacent to the ring nitrogen.

  • Effect: It prevents close approach of H-bond donors to the ring nitrogen, potentially forcing the molecule to rely on the Nitrile Nitrogen (

    
    ) as the primary acceptor for intermolecular interactions.
    

InteractionMap Methoxy 5-Methoxy Group (Electron Donor) Ring Pyridine Ring (Aromatic Core) Methoxy->Ring +R Effect Packing Crystal Packing (Antiparallel Dipoles) Methoxy->Packing Planarity Control Nitrile 2-Cyano Group (Electron Withdrawer) Ring->Nitrile Conjugation Nitrile->Packing Dipole Driver Methyl 6-Methyl Group (Steric Bulk) Methyl->Ring Steric Hindrance

Caption: Mechanistic map showing how functional groups influence the final crystal packing motif.

References

  • PubChem. (2025).[1][3][4] 5-Methoxy-6-methylpicolinonitrile (Compound).[5] National Library of Medicine. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD Structure Search (Reference for Analog 4-Cyanopyridine). [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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